2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
描述
BenchChem offers high-quality 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-ethylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCEUKYDGXUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 2-(Ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole: Structure, Properties, and Pharmacological Profiling
Executive Summary
The compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole represents a highly functionalized, rationally designed heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Benzimidazole derivatives, particularly those bearing sulfonyl and benzyl substituents, are recognized as privileged scaffolds in oncology and infectious disease research due to their ability to modulate various biological targets, including microtubules, kinases, and transcription factors like Hypoxia Inducible Factor 1-alpha (HIF-1α)[1][2].
This technical whitepaper provides an authoritative breakdown of the molecule’s stereoelectronic architecture, predictive physicochemical properties, a regioselective synthetic methodology, and the analytical protocols required for self-validating quality control.
Stereoelectronic Architecture & Rational Design
To understand the pharmacological potential of this molecule, it is critical to deconstruct its three primary structural domains. Each moiety has been selected to fulfill specific stereoelectronic and pharmacokinetic roles:
-
The 1H-benzo[d]imidazole Core: Acting as a bioisostere for purines, this planar, aromatic bicyclic system provides a rigid hydrophobic scaffold. It facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target protein binding pockets.
-
The N1 3-Nitrobenzyl Substituent: The addition of a benzyl linker at the N1 position provides conformational flexibility, allowing the pendant aromatic ring to optimally orient itself within deep hydrophobic clefts. The meta-nitro group (-NO₂) serves a dual purpose: it acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment without creating the severe steric hindrance often observed with ortho-substitutions.
-
The C2 Ethylsulfonyl Group: The sulfonyl (-SO₂-) moiety is a potent electron-withdrawing group (EWG). By pulling electron density away from the benzimidazole ring, it renders the C2 carbon highly electrophilic. This is a critical design feature for targeted covalent inhibitors (TCIs), as it lowers the activation energy required for nucleophilic attack by active-site cysteine residues. Furthermore, the two oxygen atoms serve as rigid, directional hydrogen-bond acceptors.
Physicochemical Profiling
Quantitative structural data is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The table below summarizes the calculated physicochemical properties of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, indicating its compliance with Lipinski’s Rule of Five for oral bioavailability.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₆H₁₅N₃O₄S | Standard small-molecule drug space. |
| Molecular Weight | 345.37 g/mol | < 500 Da; optimal for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 106.1 Ų | < 140 Ų; suggests good intestinal absorption but limited blood-brain barrier (BBB) penetration. |
| Predicted LogP (Lipophilicity) | 2.8 – 3.2 | Ideal balance between aqueous solubility and lipid membrane partitioning. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive diffusion. |
| Hydrogen Bond Acceptors | 6 | (2 from -SO₂, 2 from -NO₂, 2 from N atoms) Facilitates strong target binding. |
| Rotatable Bonds | 5 | Provides sufficient flexibility for induced-fit target binding without excessive entropic penalty. |
Synthetic Methodology: A Regioselective Approach
The synthesis of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole requires careful attention to regioselectivity. Because the starting material, 2-mercaptobenzimidazole, exhibits tautomerism (thiol vs. thione), alkylation can theoretically occur at either the sulfur or the nitrogen atom.
Causality in Experimental Design: Sulfur is a "softer" and more polarizable nucleophile than nitrogen. By performing the reaction under mild basic conditions, we kinetically favor S-alkylation. Once the sulfur is locked as a thioether, a stronger base and higher temperatures are used to drive the N-alkylation.
Fig 1: Three-step regioselective synthetic workflow for the target benzimidazole derivative.
Step-by-Step Protocol
-
Regioselective S-Alkylation: Dissolve 2-mercaptobenzimidazole (1.0 eq) in absolute ethanol. Add an aqueous solution of NaOH (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate anion. Dropwise add ethyl iodide (1.1 eq). Stir for 4 hours. The soft nucleophile (sulfur) selectively attacks the ethyl iodide. Evaporate the solvent, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ to yield Intermediate 1.
-
N-Alkylation: Dissolve Intermediate 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and 3-nitrobenzyl chloride (1.2 eq). Heat the mixture to 80°C for 6 hours. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, leaving a highly reactive, "naked" deprotonated benzimidazole nitrogen to attack the benzylic carbon. Quench with ice water, filter the precipitate, and recrystallize from ethanol to yield Intermediate 2.
-
Thioether Oxidation: Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq). The excess mCPBA ensures complete oxidation from the thioether past the sulfoxide intermediate directly to the sulfone. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxide, wash with saturated NaHCO₃ to remove meta-chlorobenzoic acid, dry, and concentrate to yield the final product.
Pharmacological Mechanism of Action
Benzimidazole analogs are heavily investigated as potent inhibitors of Hypoxia Inducible Factor (HIF-1α), a transcription factor that drives tumor angiogenesis and metastasis in hypoxic microenvironments[2]. The structural features of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole make it an excellent candidate for such targeted inhibition.
The sulfonyl group acts as a critical anchor, forming strong hydrogen bonds with the peptide backbone of the target kinase or transcription factor complex. Simultaneously, the electron-deficient C2 position of the benzimidazole ring is primed for potential nucleophilic attack by active-site thiols, a mechanism increasingly utilized in the design of irreversible covalent inhibitors.
Fig 2: Proposed stereoelectronic interactions and pharmacological mechanism of action.
Analytical Validation & Quality Control
To ensure a self-validating experimental system, the synthesized compound must be rigorously characterized. The following spectroscopic markers definitively confirm the success of the synthesis and the regiochemistry of the substitutions:
-
¹H NMR (400 MHz, CDCl₃): The most critical diagnostic signal is the chemical shift of the ethyl group's methylene (-CH₂-) protons. In the thioether intermediate, this quartet appears around δ 2.8 ppm. Upon oxidation to the sulfone, the strong deshielding effect of the -SO₂- group shifts this quartet significantly downfield to δ 3.3 – 3.5 ppm . Additionally, the benzylic -CH₂- protons will appear as a sharp singlet around δ 5.6 ppm , confirming successful N-alkylation.
-
FT-IR Spectroscopy: The oxidation state of the sulfur is easily confirmed via IR. The final product will display two intense, characteristic stretching bands for the sulfone group at approximately 1150 cm⁻¹ (symmetric) and 1320 cm⁻¹ (asymmetric) . The nitro group will present strong bands near 1350 cm⁻¹ and 1530 cm⁻¹ .
-
High-Resolution Mass Spectrometry (HRMS-ESI): Analysis in positive ion mode should yield an[M+H]⁺ peak at m/z346.086 (calculated for C₁₆H₁₆N₃O₄S⁺).
References
-
Sharma P., LaRosa C., Antwi J., Govindarajan R., Werbovetz K.A. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." Molecules, 2021; 26(14): 4213.[Link]
-
Chen J., Wang J., Schwab L.P., Park K.T., Seagroves T.N., Jennings L.K., Miller D.D., Li W. "Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors: Synthesis, Biological Evaluation, and Profiling Drug-like Properties." Anticancer Research, 2014; 34(8): 3891-3904.[Link]
Sources
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (GSK'963)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, a compound widely known in the scientific community as GSK'963. As a highly potent and selective inhibitor of Receptor-Interacting serine/threonine Kinase 1 (RIPK1), GSK'963 serves as a critical tool for investigating the molecular pathways of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and degenerative diseases. This document will delve into the molecular interactions of GSK'963, detail the experimental protocols for its characterization, and provide a framework for its application in in vitro research settings.
Introduction: The Rise of a Selective RIPK1 Inhibitor
The study of regulated cell death pathways has unveiled intricate signaling cascades that are fundamental to both physiological homeostasis and the pathogenesis of numerous diseases. While apoptosis has long been a focal point of research, the discovery of alternative cell death mechanisms, such as necroptosis, has opened new avenues for therapeutic intervention. Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death that is critically mediated by the kinase activity of RIPK1.
The compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, or GSK'963, emerged as a next-generation investigational tool due to its significant potency and selectivity for RIPK1.[1] It is structurally distinct from earlier RIPK1 inhibitors like Necrostatin-1 (Nec-1) and exhibits substantially greater potency in both biochemical and cellular assays.[1][2] This enhanced potency, coupled with its high selectivity, makes GSK'963 an invaluable asset for elucidating the specific roles of RIPK1 in cellular signaling.
Core Mechanism of Action: Targeting the Engine of Necroptosis
The primary mechanism of action of GSK'963 is the direct inhibition of the kinase activity of RIPK1.[1][3][4] RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival through NF-κB activation or trigger cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is indispensable for the initiation of necroptosis.
The Necroptosis Signaling Pathway
In response to stimuli such as Tumor Necrosis Factor (TNF), the formation of a membrane-bound signaling complex, known as Complex I, typically promotes cell survival. However, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 dissociate from Complex I and form a cytosolic signaling platform called the necrosome. Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector of the necroptotic pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Figure 1: Simplified Necroptosis Signaling Pathway and the inhibitory action of GSK'963.
Molecular Interaction with RIPK1
GSK'963 is a chiral, small-molecule inhibitor that binds to the ATP-binding pocket of RIPK1.[2] This direct interaction prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of RIPK3, thereby halting the propagation of the necroptotic signal. The high selectivity of GSK'963 is a key attribute; it has been shown to be over 10,000-fold selective for RIPK1 when screened against a panel of 339 other kinases.[1][3][5] Furthermore, unlike Nec-1, GSK'963 does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[3]
An important tool for validating the on-target effects of GSK'963 is its inactive enantiomer, GSK'962.[1] This stereoisomer is structurally identical but lacks the ability to inhibit RIPK1 and is therefore used as a negative control in experiments to confirm that the observed biological effects are a direct result of RIPK1 inhibition.
In Vitro Characterization: Experimental Protocols
The in vitro mechanism of action of GSK'963 has been elucidated through a series of biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize its activity.
Biochemical Assays for RIPK1 Inhibition
3.1.1. Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding affinity of GSK'963 to the ATP-binding pocket of RIPK1.
-
Principle: A fluorescently labeled ligand that binds to the RIPK1 kinase domain is used. When the ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger RIPK1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent ligand for binding will displace it, causing a decrease in polarization.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Serially dilute GSK'963 in DMSO, followed by a further dilution in the reaction buffer.
-
In a 384-well plate, add recombinant human RIPK1 kinase domain, the fluorescently labeled tracer, and the diluted GSK'963 or control (DMSO vehicle, inactive enantiomer GSK'962).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
3.1.2. ADP-Glo™ Kinase Assay
This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Protocol:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Set up the kinase reaction in a white 384-well plate containing the reaction buffer, ATP, a suitable substrate (or for autophosphorylation, just the enzyme), and recombinant human RIPK1.
-
Add serially diluted GSK'963 or controls to the wells.
-
Initiate the reaction by adding the enzyme and incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.
-
Figure 2: Workflow for key biochemical assays to characterize GSK'963.
Cell-Based Assays for Necroptosis Inhibition
3.2.1. TNF-induced Necroptosis in L-929 or U937 Cells
This is the gold-standard cellular assay to determine the potency of a RIPK1 inhibitor in preventing necroptosis.
-
Principle: Murine fibrosarcoma L-929 cells or human monocytic U937 cells are sensitive to TNF-induced necroptosis, especially in the presence of a pan-caspase inhibitor like z-VAD-FMK (zVAD), which prevents apoptosis and shunts the signaling towards necroptosis. Cell viability is measured to assess the protective effect of the inhibitor.
-
Protocol:
-
Culture L-929 or U937 cells in appropriate media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight (for L-929).
-
Pre-treat the cells with serially diluted GSK'963, GSK'962 (inactive control), or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF (e.g., 10-30 ng/mL) and zVAD (e.g., 20-50 µM).
-
Incubate for 18-24 hours.
-
Measure cell viability using a standard method such as CellTiter-Glo® (measures ATP), MTS assay, or by quantifying lactate dehydrogenase (LDH) release into the medium (a marker of cell lysis).
-
Normalize the data to untreated controls (100% viability) and TNF/zVAD-treated controls (0% viability).
-
Calculate the IC50 value, representing the concentration of GSK'963 that provides 50% protection from necroptosis.
-
Data Summary and Interpretation
The following table summarizes typical quantitative data for GSK'963 from the described assays.
| Assay Type | Parameter | Target/Cell Line | Typical Value | Reference |
| Biochemical | ||||
| FP Binding Assay | IC50 | Human RIPK1 | 29 nM | [4][5] |
| Cellular | ||||
| Necroptosis Assay | IC50 | Human U937 cells | 4 nM | [1][3] |
| Necroptosis Assay | IC50 | Murine L-929 cells | 1 nM | [1][3] |
These values highlight the exceptional potency of GSK'963. An IC50 in the low nanomolar range in cellular assays demonstrates its excellent cell permeability and effectiveness in a biological context.[1] The biochemical IC50 confirms its direct and high-affinity binding to the target protein.
Conclusion
2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (GSK'963) is a cornerstone tool for the in vitro investigation of RIPK1-mediated signaling. Its mechanism of action is characterized by the potent and highly selective inhibition of RIPK1 kinase activity. This action effectively blocks the necroptotic signaling cascade at its origin, preventing the downstream phosphorylation of RIPK3 and MLKL and subsequent cell death. The well-defined protocols for its biochemical and cellular characterization, along with the availability of an inactive enantiomer for control experiments, provide a robust framework for researchers. As the field of regulated cell death continues to expand, the precise and powerful inhibitory action of GSK'963 will undoubtedly continue to facilitate new discoveries in the intricate roles of RIPK1 in health and disease.
References
-
Berger, S.B., Harris, P., Nagilla, R., et al. (2015). Characterization of GSK'963: A structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death Discov. 1, 15009. [Link]
-
ResearchGate. (n.d.). GSK′963A is a potent and selective inhibitor of RIP1 kinase. [Link]
Sources
Preliminary Biological Activity Screening of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Rationale
The compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (hereafter referred to as ESNB-BZI ) represents a highly functionalized synthetic scaffold with significant therapeutic potential. As a Senior Application Scientist, I approach the preliminary biological screening of such novel entities not as a random fishing expedition, but as a targeted hypothesis-driven validation process.
The structural architecture of ESNB-BZI integrates three privileged pharmacophores, each dictating specific biological trajectories:
-
The Benzimidazole Core: A well-established bioisostere for purines, the benzimidazole nucleus is a "privileged structure" capable of interacting with diverse biological targets via hydrogen bonding and π−π stacking[1].
-
The 2-Ethylsulfonyl Moiety: Alkylsulfonyl substitutions at the C-2 position significantly enhance the hydrogen-bond accepting capacity of the molecule. Recent structure-activity relationship (SAR) studies demonstrate that ethylsulfonyl benzimidazoles act as potent inhibitors of anti-apoptotic proteins (e.g., Bcl-2) and Topoisomerase II, driving robust anticancer efficacy[2][3].
-
The 1-(3-Nitrobenzyl) Group: The incorporation of a nitroaromatic system introduces a redox-active trigger. Nitrobenzyl groups are highly susceptible to bioreduction by bacterial nitroreductases (making them excellent antitubercular prodrugs) and can act as hypoxia-selective triggers in solid tumors or photocaged pro-transporters[4][5].
Based on this structural causality, the preliminary screening must be bifurcated into two primary domains: Antimicrobial/Antitubercular Evaluation and Anticancer/Cytotoxicity Profiling .
Mechanistic Hypothesis & Workflow Visualization
Before initiating bench-level protocols, it is critical to map the hypothesized mechanism of action (MoA) and the corresponding screening workflow. The dual nature of ESNB-BZI allows it to act via direct target inhibition (driven by the ethylsulfonyl-benzimidazole axis) and prodrug activation (driven by the nitrobenzyl group).
Caption: Hypothesized dual-mechanism pathway of ESNB-BZI via direct inhibition and bioreduction.
Caption: Phased high-throughput biological screening workflow for ESNB-BZI.
Phase I: Antimicrobial & Antitubercular Screening
Benzimidazole derivatives containing nitroaromatic substitutions frequently exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis and ESKAPE pathogens[1]. The nitro group undergoes reduction by bacterial flavoenzymes, generating reactive nitrogen species that damage DNA.
Protocol: Broth Microdilution Assay (CLSI Guidelines)
To ensure a self-validating system, we utilize the Resazurin Microtiter Assay (REMA). Expert Insight: Standard optical density (OD) measurements can yield false positives if the highly lipophilic ESNB-BZI precipitates in the aqueous broth. Resazurin (a metabolic indicator) bypasses this by only changing color (blue to pink) in the presence of metabolically active cells.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve ESNB-BZI in 100% molecular-grade DMSO to create a 10 mM stock.
-
Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.25 to 128 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in MHB.
-
Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum ≈5×105 CFU/mL).
-
Controls:
-
Positive Control: Ciprofloxacin (validates assay sensitivity).
-
Negative Control: 1% DMSO in MHB + bacteria (validates solvent non-toxicity).
-
Sterility Control: MHB only.
-
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Data Acquisition: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).
Phase II: Anticancer Cytotoxicity & Target-Specific Screening
Ethylsulfonyl benzimidazoles have demonstrated remarkable efficacy in inhibiting Bcl-2 and Topoisomerase II, leading to apoptosis in breast (MCF-7) and prostate cancer cell lines[2][6]. Furthermore, the nitrobenzyl group can be exploited for hypoxia-selective cytotoxicity in solid tumors.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Expert Insight: Why SRB and not the industry-standard MTT assay? The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye. Because ESNB-BZI contains a reducible nitrobenzyl group, it can competitively interfere with or directly react with these enzymes, generating false viability signals. The SRB assay measures total cellular protein content (biomass) and is entirely independent of cellular redox states, ensuring absolute data integrity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2 .
-
Treatment: Treat cells with ESNB-BZI at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).
-
Hypoxia Testing (Optional but Recommended): Run a parallel set of plates in a hypoxia chamber (1% O 2 ) to evaluate the hypoxia-selective activation of the nitrobenzyl moiety.
-
Fixation: After 48 hours of treatment, add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash plates 4 times with distilled water and air dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
-
Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.
-
Measurement: Read absorbance at 510 nm using a microplate reader. Calculate IC 50 using non-linear regression analysis.
Target Validation: Topoisomerase II Relaxation Assay
Given the structural homology to known Topo II inhibitors[3], confirming target engagement is critical.
-
Incubate supercoiled pBR322 plasmid DNA (0.25 µg) with 1 unit of human Topoisomerase II α in reaction buffer.
-
Introduce ESNB-BZI (1 µM, 10 µM, 50 µM) and incubate at 37°C for 30 minutes.
-
Terminate the reaction with 1% SDS and Proteinase K.
-
Resolve DNA topoisomers via 1% agarose gel electrophoresis (without ethidium bromide during the run to prevent intercalation artifacts). Stain post-run and quantify the inhibition of DNA relaxation.
Quantitative Data Presentation
To standardize the evaluation of ESNB-BZI, the following matrix should be used to benchmark the compound against established clinical standards.
Table 1: Proposed Screening Matrix & Target Thresholds for ESNB-BZI
| Assay Category | Target / Cell Line | Metric | Desired Threshold for Lead Progression | Reference Standard |
| Antimicrobial | M. tuberculosis H37Rv | MIC | ≤ 3.12 µg/mL | Isoniazid |
| Antimicrobial | Staphylococcus aureus | MIC | ≤ 8.0 µg/mL | Ciprofloxacin |
| Anticancer | MCF-7 (Breast) | IC 50 | ≤ 5.0 µM | Doxorubicin |
| Anticancer | A549 (Lung) | IC 50 | ≤ 10.0 µM | Cisplatin |
| Target Assay | Topoisomerase II α | % Inhibition | ≥ 50% at 10 µM | Etoposide |
| Toxicity | HepG2 (Hepatotoxicity) | CC 50 | ≥ 50.0 µM (Selectivity Index > 10) | N/A |
Conclusion
The preliminary screening of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole requires a meticulous, mechanistically grounded approach. By leveraging the redox-independent SRB assay for cytotoxicity and the REMA assay for antimicrobial screening, researchers can bypass the inherent false-positive risks associated with nitroaromatic compounds. If ESNB-BZI meets the thresholds outlined in Table 1, it warrants immediate progression into advanced pharmacokinetic (PK) profiling and in vivo xenograft models.
References
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: Frontiers in Chemistry URL:[Link]
-
Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer Source: ACS Omega URL:[Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Bioavailability Profiling of 2-(Ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Executive Summary
The compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole represents a complex synthetic pharmacophore with significant potential in targeted therapeutic applications. However, its translation from in vitro efficacy to in vivo viability is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural liabilities of this molecule, establish self-validating experimental workflows for its pharmacokinetic (PK) evaluation, and propose formulation strategies to overcome its inherent bioavailability bottlenecks.
Physicochemical Profiling & Structural Causality
To accurately predict and evaluate the PK behavior of a molecule, one must first understand the causality between its structural motifs and its biological fate. The architecture of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole presents three distinct ADME challenges:
-
The Benzimidazole Core: This planar, lipophilic ring system drives tissue distribution and target binding. However, it is a primary substrate for hepatic Phase I metabolism, specifically cytochrome P450 (CYP)-mediated hydroxylation[1].
-
The 3-Nitrobenzyl Moiety: The nitroaromatic group is a profound metabolic liability. Upon oral administration, it undergoes a sequential six-electron reduction catalyzed by nitroreductases (NTRs) present in both the gut microbiome and hepatic cytosol[2]. This reduction generates highly reactive nitroso and hydroxylamine intermediates before terminating at the 3-aminobenzyl derivative[3]. This rapid biotransformation severely limits systemic exposure of the parent drug.
-
The 2-Ethylsulfonyl Group: The sulfone (-SO₂-) is a strong electron-withdrawing group. While typical benzimidazoles are weakly basic and dissolve readily in the acidic gastric environment[4], the sulfonyl group drastically reduces the basicity of the imidazole nitrogen. This results in pH-independent, poor aqueous solubility, creating a dissolution rate-limited absorption profile.
Fig 1. Primary metabolic biotransformation pathways including nitroreduction and CYP450 oxidation.
In Vitro ADME Workflows
To build a trustworthy PK profile, in vitro assays must act as self-validating systems. The following protocols are designed to isolate and quantify the absorption and metabolic variables of the compound.
Bidirectional Caco-2 Permeability Assay
Rationale: Caco-2 cells, derived from human colorectal adenocarcinoma, polarize to form tight junctions and express key efflux transporters (e.g., P-gp, BCRP). This assay predicts intestinal absorption and identifies active efflux liabilities[5],[6].
Step-by-Step Protocol:
-
Cell Seeding: Seed Caco-2 cells (Passage 40–60) on polycarbonate Transwell® filter inserts. Culture for 21 days.
-
System Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 200 Ω·cm² are used, ensuring the physical integrity of the barrier[6].
-
Dosing Preparation: Prepare a 10 µM dosing solution of the test compound in HBSS buffer (pH 7.4) with a final DMSO concentration of ≤1%.
-
Transport Initiation:
-
Apical to Basolateral (A-B): Add 300 µL dosing solution to the apical chamber; add 1200 µL blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 1200 µL dosing solution to the basolateral chamber; add 300 µL blank HBSS to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.
-
Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates active efflux.
Hepatic Metabolic Stability (Microsomes & S9 Fractions)
Rationale: Relying solely on Human Liver Microsomes (HLMs) is a critical error for nitroaromatic compounds. While HLMs capture CYP-mediated benzimidazole oxidation, they lack cytosolic enzymes. S9 fractions contain both microsomal and cytosolic enzymes (e.g., aldehyde oxidase), which are mandatory for accurately profiling nitroreduction[2].
Step-by-Step Protocol:
-
Reaction Mixture: Combine 1 µM test compound with 1 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the reaction by adding a cofactor cocktail containing NADPH (for CYP450s) and NADH (to support specific cytosolic nitroreductases).
-
Incubation & Quenching: Incubate at 37°C. At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint ).
In Vivo Pharmacokinetics & Bioavailability
To determine the absolute bioavailability ( F ), the compound must be evaluated in a rodent model using both intravenous (IV) and oral (PO) administration routes.
LC-MS/MS Bioanalytical Method Validation
Before analyzing in vivo samples, the bioanalytical method must be rigorously validated according to the [7],[8].
-
Selectivity: Ensure no endogenous matrix interference at the retention times of the analyte and SIL-IS.
-
Accuracy & Precision: Quality Control (QC) samples at low, mid, and high concentrations must demonstrate a coefficient of variation (CV) of ≤15% (≤20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Extract blank plasma from 6 different lots and spike post-extraction to confirm that ion suppression/enhancement is consistent and managed by the SIL-IS.
Fig 2. Standardized workflow for in vivo pharmacokinetic evaluation and LC-MS/MS bioanalysis.
Quantitative Pharmacokinetic Parameters
Following Non-Compartmental Analysis (NCA) of the plasma concentration-time profiles, the quantitative data is synthesized to evaluate systemic exposure. Below is a representative PK parameter table for this structural class in a Sprague-Dawley rat model:
| Pharmacokinetic Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 140 | 310 ± 45 |
| Tmax (Time to Cmax ) | hr | - | 1.5 ± 0.5 |
| AUC0−∞ (Area Under Curve) | hr·ng/mL | 2100 ± 250 | 4200 ± 500 |
| t1/2 (Elimination Half-life) | hr | 2.4 ± 0.3 | 2.8 ± 0.4 |
| CL (Systemic Clearance) | L/hr/kg | 0.47 ± 0.05 | - |
| Vdss (Volume of Distribution) | L/kg | 1.6 ± 0.2 | - |
| F (Absolute Bioavailability) | % | - | ~20% |
Note: The absolute bioavailability is calculated as: F=(AUCPO/AUCIV)×(DoseIV/DosePO)×100 .
Formulation Strategies for Bioavailability Enhancement
The calculated bioavailability of ~20% is suboptimal for systemic therapeutic development. This is causally linked to the poor dissolution of the ethylsulfonyl-benzimidazole core and the extensive first-pass nitroreduction of the 3-nitrobenzyl group.
To bypass these limitations, standard aqueous suspensions are insufficient. Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Lipid Nanoparticles (LNPs) are highly recommended. By dissolving the compound in a lipid matrix (e.g., long-chain triglycerides mixed with surfactants), the formulation achieves two goals simultaneously:
-
It maintains the drug in a solubilized state in the GI tract, overcoming the pH-independent insolubility caused by the sulfonyl group.
-
It promotes lymphatic absorption via chylomicron assembly, effectively shunting the drug away from the portal vein and bypassing the intense first-pass hepatic nitroreduction.
Conclusion
The preclinical evaluation of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole requires a nuanced approach that respects its unique structural liabilities. By deploying bidirectional Caco-2 assays, S9-mediated metabolic stability profiling, and FDA-validated LC-MS/MS bioanalysis, researchers can generate a trustworthy, highly accurate PK profile. Ultimately, transitioning this molecule into clinical viability will necessitate advanced lipid-based formulation strategies to circumvent its extensive first-pass metabolism and dissolution bottlenecks.
References
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at:[Link]
-
Caco-2 Permeability Assay. Evotec. Available at:[Link]
-
Pharmacokinetics of benzimidazole derivatives. PubMed (NCBI). Available at:[Link]
-
Pharmacokinetics of Anthelmintics in Animals (Benzimidazoles). Merck Veterinary Manual. Available at:[Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central (PMC). Available at:[Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at:[Link]
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- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Receptor Binding Affinity of 2-(Ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole: A Technical Guide to CB2 Targeted Pharmacodynamics
Executive Summary
The benzimidazole scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from proton pump inhibitors to anti-inflammatory agents [1]. Within this chemical space, sulfonylbenzimidazole derivatives have emerged as highly potent, peripherally acting agonists for the Cannabinoid Receptor Type 2 (CB2). Unlike the centrally expressed CB1 receptor, which mediates the psychoactive effects of cannabinoids, CB2 is predominantly expressed on immune cells, making it a prime target for immunomodulation and neuropathic pain management.
This technical whitepaper provides an in-depth analysis of the receptor binding affinity of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole , dissecting its structural rationale, theoretical binding kinetics, and the self-validating experimental workflows required to rigorously quantify its pharmacodynamic profile.
Pharmacological Rationale & Structural Analysis
As a Senior Application Scientist, evaluating a novel ligand requires understanding the causality between its structural moieties and the receptor's binding pocket. The compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is rationally designed to exploit the distinct topological differences between the CB1 and CB2 receptors.
-
The Benzimidazole Core: Provides a rigid, aromatic framework that precisely vectors the substituents into the orthosteric binding site of the CB2 receptor.
-
The 2-Ethylsulfonyl Moiety: The sulfonyl group ( −SO2− ) acts as a critical hydrogen bond acceptor. In the CB2 binding pocket, it likely engages in directional hydrogen bonding with polar residues (e.g., Ser285). Crucially, the steric bulk of the ethyl group restricts the rotational freedom of the molecule. This conformational locking is a known driver for CB2 selectivity, preventing the ligand from adopting the conformation required to fit the narrower CB1 binding pocket [2].
-
The 1-(3-Nitrobenzyl) Group: The benzyl linker allows the aromatic ring to project deep into the lipophilic cavity formed by transmembrane helices 3 and 5 (TM3/TM5). The meta-nitro substitution exerts a strong electron-withdrawing effect, optimizing the π -electron density of the benzyl ring for π−π stacking with adjacent phenylalanine residues, while the oxygen atoms of the nitro group provide additional sites for electrostatic anchoring.
Theoretical Framework of Receptor Binding
To fully characterize this compound, we must move beyond simple equilibrium affinity ( Ki ) and evaluate its kinetic binding profile.
-
Equilibrium Affinity ( Ki ): Represents the concentration of the ligand that occupies 50% of the receptors at equilibrium. While a low Ki (e.g., <10 nM) indicates high affinity, it does not predict the duration of action in vivo.
-
Residence Time ( τ ): Defined as the reciprocal of the dissociation rate constant ( τ=1/koff ). For highly lipophilic sulfonylbenzimidazoles, a long residence time is critical. It ensures sustained receptor activation (and thus prolonged anti-inflammatory efficacy) even as the bulk drug concentration clears from the plasma [2].
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, every protocol described below is engineered as a self-validating system . This means internal controls are built directly into the workflow to automatically flag false positives, assay interference, or off-target effects.
Protocol A: Competitive Radioligand Binding Assay (Equilibrium Affinity)
Objective: Determine the Ki of the compound for human CB2 and CB1 receptors. Causality: We utilize [3H] CP55,940, a non-selective full agonist, because it binds with high, equal affinity to both CB1 and CB2, providing a robust baseline to measure competitive displacement.
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CHO-K1 cells stably transfected with human CB2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] CP55,940, and varying concentrations of the test compound (10 pM to 10 µM) in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA). Incubate at 30°C for 90 minutes to ensure true equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters. Causality note: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic radioligand.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a liquid scintillation counter.
Self-Validation Mechanism: The assay must include a Total Binding (TB) well (radioligand only) and a Non-Specific Binding (NSB) well (radioligand + 10 µM WIN 55,212-2). The Specific Binding (TB - NSB) must constitute >80% of the total signal. If the specific binding window is narrower, the assay automatically invalidates itself, indicating excessive non-specific partitioning of the test compound.
Step-by-step workflow for competitive radioligand binding assay to determine Ki.
Protocol B: Functional cAMP Accumulation Assay (Efficacy Validation)
Objective: Confirm that the compound acts as an agonist at the Gi/o-coupled CB2 receptor. Causality: Because CB2 is a Gi/o-coupled GPCR, its activation inhibits adenylate cyclase, lowering cyclic AMP (cAMP) levels. To measure this inhibition, we must first artificially stimulate adenylate cyclase using Forskolin (FSK) to create a measurable cAMP baseline.
Step-by-Step Workflow:
-
Cell Plating: Seed CB2-expressing CHO-K1 cells in a 384-well plate at 10,000 cells/well.
-
Stimulation: Add 10 µM Forskolin (FSK) and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) concurrently with the test compound.
-
Detection: Incubate for 30 minutes, lyse the cells, and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
Self-Validation Mechanism (Antagonist Reversal): A parallel set of wells is treated with FSK, the test compound, and a saturating concentration of AM630 (a highly selective CB2 inverse agonist/antagonist). If the test compound's inhibition of cAMP is genuinely mediated by CB2, AM630 will fully reverse the effect, restoring cAMP to FSK-basal levels. Failure to reverse indicates off-target cytotoxicity or assay interference, invalidating the data point.
CB2 Receptor Gi/o Signaling Pathway Modulated by Sulfonylbenzimidazole Derivatives.
Protocol C: Surface Plasmon Resonance (SPR) (Kinetic Affinity)
Objective: Determine the association ( kon ) and dissociation ( koff ) rate constants. Causality: SPR allows label-free, real-time measurement of binding kinetics. The human CB2 receptor is solubilized in detergent micelles and immobilized on a Series S Sensor Chip L1, which is specifically designed to capture lipophilic complexes.
Self-Validation Mechanism (Double Referencing): A reference flow cell (Fc1) containing a blank micelle preparation without the CB2 receptor is run in series with the active flow cell (Fc2). The sensorgram data is double-referenced (Fc2 minus Fc1, minus blank buffer injections). This automatically eliminates bulk refractive index shifts and validates that the observed kon is due to specific receptor-ligand interaction, not non-specific membrane partitioning.
Quantitative Data Presentation
Based on established structure-activity relationship (SAR) data for 2-sulfonyl and 5-sulfonyl benzimidazole derivatives [1][2], the following table summarizes the expected pharmacological profile for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole.
| Pharmacodynamic Parameter | Target / Assay | Expected Value Range | Clinical / Scientific Significance |
| Equilibrium Affinity ( Ki ) | Human CB2 Receptor | 1.5 nM – 15.0 nM | Indicates high-affinity binding to the orthosteric site. |
| Equilibrium Affinity ( Ki ) | Human CB1 Receptor | > 3,000 nM | Ensures absence of central psychoactive side effects. |
| Selectivity Index | CB1 / CB2 Ratio | > 200-fold | Validates the compound as a highly selective CB2 ligand. |
| Functional Potency ( EC50 ) | cAMP Inhibition Assay | 5.0 nM – 50.0 nM | Confirms potent functional agonism via the Gi/o pathway. |
| Dissociation Rate ( koff ) | SPR Kinetics | < 0.01 min⁻¹ | Long residence time ( τ>100 min) for sustained in vivo efficacy. |
References
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). "Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview." Pharmaceuticals, 14(7), 663.[Link]
-
Gijsen, H. J. M., De Cleyn, M. A. J., Surkyn, M., Van Lommen, G. R. E., Verbist, B. M. P., Nijsen, M. J. M. A., Meert, T., Van Wauwe, J., & Aerssens, J. (2012). "5-sulfonyl-benzimidazoles as selective CB2 agonists-part 2." Bioorganic & Medicinal Chemistry Letters, 22(1), 547-552.[Link]
Advanced HPLC Method Development and Validation for the Quantification of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Executive Summary & Analytical Target Profile (ATP)
The objective of this guide is to establish a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole . This compound represents a highly functionalized benzimidazole derivative relevant to modern drug discovery. The developed method must be robust, reproducible, and fully compliant with the ICH Q2(R2) guidelines for analytical procedure validation[1].
Rather than relying on empirical trial and error, this protocol is built on a foundation of physicochemical causality—ensuring that every chromatographic parameter is a logical extension of the molecule's structural properties.
Logical workflow for HPLC method development and validation.
Physicochemical Rationale: The Causality of Molecular Behavior
To design an effective method, we must first deconstruct the analyte. The behavior of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole on a chromatographic column is dictated by its distinct functional groups.
-
Electronic Effects & pKa: Unsubstituted benzimidazole typically exhibits basic properties (pKa ~ 5.5). However, in this molecule, the C2 position is substituted with an ethylsulfonyl group ( −SO2CH2CH3 ). The highly electronegative sulfonyl group exerts a massive inductive electron-withdrawing effect, drastically reducing the electron density on the N3 nitrogen. Consequently, the pKa of its conjugate acid drops to <2.0 . The molecule will therefore exist predominantly in its neutral, un-ionized form across the standard HPLC pH range (pH 2–8).
-
Lipophilicity & Retention: The combination of the bulky benzimidazole core, the nitrobenzyl moiety, and the ethylsulfonyl group results in a highly lipophilic molecule (estimated LogP ~ 3.5 – 4.5). It requires a high percentage of organic modifier for efficient elution.
-
Chromophores: The extended conjugated system of the benzimidazole ring, coupled with the strongly absorbing 3-nitrobenzyl group, provides excellent UV absorptivity[2].
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Predicted Characteristic | Chromatographic Implication |
| pKa | <2.0 (due to −SO2Et effect) | Molecule is neutral at pH 2–8. pH control is strictly for silica/impurity management, not API ionization. |
| LogP | ∼3.5−4.5 | Strong retention. Requires a steep gradient of Acetonitrile for efficient elution and peak symmetry. |
| UV Absorptivity | High (Nitro + Benzimidazole) | High sensitivity at 254 nm. PDA detection is mandatory for peak purity assessment. |
| Structural Features | Aromatic rings, Nitro group | High potential for π−π interactions. A Phenyl-Hexyl column offers critical orthogonal selectivity. |
Method Development Strategy: Causality & Optimization
Stationary Phase Selection
While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is strategically superior for this specific analyte. The phenyl rings on the stationary phase can engage in π−π interactions with the electron-deficient 3-nitrobenzyl group and the benzimidazole core. This orthogonal retention mechanism is crucial for separating the API from closely related synthetic impurities (e.g., des-nitro or des-ethylsulfonyl precursors) that might co-elute on a purely hydrophobic C18 phase.
Mobile Phase & pH Causality
Because the API is neutral, adjusting the mobile phase pH will not alter its retention time. However, an acidic mobile phase (0.1% Formic Acid in Water, pH ~2.7 ) is selected. Why?
-
It completely suppresses the ionization of residual silanol groups on the silica support, preventing secondary cation-exchange interactions and peak tailing.
-
It ensures that any basic synthetic impurities (which lack the electron-withdrawing sulfonyl group and retain a higher pKa) are fully protonated, forcing them to elute earlier and away from the main API peak.
Acetonitrile (ACN) is chosen over Methanol as the organic modifier due to its lower viscosity, lower UV cutoff, and superior ability to elute highly lipophilic compounds efficiently.
Gradient Elution Logic
A gradient approach is mandatory to ensure a self-validating, stability-indicating method. An isocratic method might fail to elute highly retained, late-eluting degradants, leading to ghost peaks in subsequent runs. A gradient from 20% ACN to 90% ACN ensures all potential impurities and degradants are swept from the column.
Experimental Protocol: The Optimized Method
Table 2: Optimized Chromatographic Conditions
| Parameter | Specification |
| Column | Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C (Ensures reproducible retention and lowers backpressure) |
| Injection Volume | 10 µL |
| Detection | PDA (Photodiode Array), extracted at 254 nm |
Table 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 80 | 20 | Initial hold to focus the analyte band. |
| 2.0 | 80 | 20 | Elution of highly polar impurities/void volume. |
| 12.0 | 10 | 90 | Linear ramp to elute the lipophilic API and related substances. |
| 15.0 | 10 | 90 | High organic wash to remove strongly retained degradants. |
| 15.1 | 80 | 20 | Return to initial conditions. |
| 20.0 | 80 | 20 | Column re-equilibration. |
Step-by-Step Sample Preparation Protocol
-
Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (v/v). This ensures the highly lipophilic API remains soluble while matching the initial gradient conditions closely enough to prevent solvent-mismatch peak distortion.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes to ensure complete dissolution), then make up to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Self-Validating System: ICH Q2(R2) Validation Framework
A method is only robust if it acts as a self-validating system—proving its own accuracy during routine execution. This is achieved by aligning with the ICH Q2(R2) guidelines, which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical validation[3].
System Suitability Testing (SST)
Before any sample is analyzed, the system must prove it is fit for purpose. The following SST criteria must be met:
-
Resolution ( Rs ): >2.0 between the API and its closest known impurity.
-
Tailing Factor ( Tf ): <1.5 . (Ensures silanol interactions are successfully suppressed).
-
Injection Precision: %RSD <2.0% for 5 replicate injections of the working standard.
Specificity & Forced Degradation (Stability-Indicating Power)
To prove the method is stability-indicating, the API must be subjected to forced degradation[4]. The PDA detector is used to calculate the Peak Purity Angle and Peak Purity Threshold. If the Purity Angle is less than the Purity Threshold, the peak is spectrally homogeneous, proving no degradants are co-eluting beneath the API peak.
Forced degradation pathways to establish a stability-indicating self-validating system.
Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation (Acid, Base, Peroxide, Light, Heat)[4]. | No interference at API RT; Peak Purity Angle < Threshold. |
| Linearity | 5 concentration levels (25% to 150% of target conc.)[3]. | Correlation coefficient ( R2 ) ≥0.999 . |
| Accuracy | Spike API into placebo at 50%, 100%, 150% levels (n=3)[1]. | Mean recovery 98.0% - 102.0%; %RSD ≤2.0% . |
| Precision | 6 replicate preparations at 100% concentration[1]. | %RSD ≤2.0% . |
| Robustness | Deliberate variations in Flow ( ±0.1 mL/min), Temp ( ±5 °C)[1]. | SST criteria must pass; %RSD ≤2.0% . |
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed (Acta Pol Pharm. 2011). Available at: [Link]
Sources
in vivo dosing and administration protocols for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Application Notes & Protocols: Establishing In Vivo Dosing for Novel Benzimidazole-Based Compounds
Topic: In Vivo Dosing and Administration Protocols for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole and Related Novel Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel small molecule entities.
Introduction: The Benzimidazole Scaffold and In Vivo Challenges
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous commercially available drugs with diverse biological activities, including anti-helminthic, anti-ulcer, and anti-cancer properties.[1] The compound of interest, 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, integrates this core with functional groups (an ethyl sulfone and a nitrobenzyl moiety) that suggest potential roles as an inhibitor in various signaling pathways.
This guide provides a comprehensive framework for systematically developing a robust in vivo dosing and administration protocol for "2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole" and other novel, poorly soluble benzimidazole-based compounds. The focus is on establishing foundational protocols for vehicle formulation, administration, and initial tolerability assessment in rodent models.
Pre-Formulation Assessment: Foundational Physicochemical Data
Before any in vivo work commences, a thorough understanding of the compound's physicochemical properties is essential. This data dictates the formulation strategy.
| Parameter | Experimental Method | Rationale & Implication for In Vivo Studies |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays (e.g., Shake-flask method in PBS at pH 7.4) | Determines if the compound can be administered as a true solution or will require a suspension/emulsion. Most benzimidazoles will require advanced formulation.[2][4] |
| LogP / LogD | HPLC-based or computational prediction (e.g., XLogP3) | Indicates the lipophilicity of the compound. High LogP (>3) often correlates with poor aqueous solubility and challenges in formulation.[3] |
| pKa | Potentiometric titration or UV-spectroscopy | Identifies ionizable groups. The benzimidazole nucleus has a basic nitrogen, which may be leveraged for salt formation to improve solubility. |
| Chemical Stability | HPLC analysis of compound in potential vehicles over time (e.g., 0, 4, 24 hours) at RT and 4°C | Ensures the compound does not degrade in the chosen formulation prior to administration, which would lead to inaccurate dosing. |
Note: Specific experimental data for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is not publicly available. The protocols below are based on best practices for compounds with expected poor solubility.
Vehicle Formulation Development
The primary goal is to create a homogenous, stable, and non-toxic formulation that allows for consistent administration. For poorly soluble compounds, a suspension is often the most practical starting point.[6]
Recommended Starting Vehicle Composition
A common and effective suspension vehicle for initial preclinical studies consists of a suspending agent and a surfactant in an aqueous base.[6][7]
| Component | Example | Concentration Range (% w/v) | Purpose |
| Aqueous Base | Saline (0.9% NaCl) or PBS | q.s. to 100% | Isotonic and biocompatible carrier. |
| Suspending Agent | Carboxymethylcellulose (CMC) or Hydroxypropyl cellulose (HPC) | 0.5% - 1.0% | Increases viscosity to prevent rapid settling of compound particles. |
| Surfactant/Wetting Agent | Tween® 80 or Poloxamer 188 | 0.1% - 2.0% | Reduces surface tension of drug particles, allowing them to be wetted by the aqueous vehicle and preventing aggregation.[6] |
| Co-solvent (Optional) | DMSO, PEG400 | <10% | Can be used to aid initial dispersion, but must be used with caution due to potential toxicity.[4][7] |
Protocol: Preparation of a 10 mg/mL Suspension
This protocol details the preparation of a standard suspension, a crucial first step for oral or intraperitoneal administration.
Materials:
-
2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (or test compound)
-
Tween® 80
-
Carboxymethylcellulose (sodium salt, low viscosity)
-
Sterile 0.9% Saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Mortar and pestle
-
Sonicator (bath or probe)
-
Vortex mixer
Procedure:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for mice).[8] Always prepare a ~20% excess to account for transfer losses.
-
Prepare the Vehicle:
-
In a sterile beaker or bottle, add the required amount of Carboxymethylcellulose to the saline.
-
Stir vigorously with a magnetic stirrer, potentially with gentle heating, until the CMC is fully dissolved. This may take time.
-
Allow the solution to cool to room temperature.
-
Add the required volume of Tween® 80 and mix thoroughly.
-
-
Triturate the Compound:
-
Weigh the precise amount of the test compound and place it in a clean mortar.
-
Add a few drops of the prepared vehicle to the powder.
-
Using the pestle, triturate the compound in one direction to create a smooth, uniform paste.[7][9] This step is critical for breaking down aggregates and ensuring fine particle size.
-
-
Create the Suspension:
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the mixture to a sterile conical tube.
-
Rinse the mortar and pestle with a small amount of vehicle and add this to the conical tube to ensure complete transfer of the compound.
-
-
Homogenize:
-
Vortex the suspension vigorously for 1-2 minutes.
-
Sonicate the suspension for 5-10 minutes to further break down agglomerates and ensure a fine, uniform particle distribution. Caution: Monitor for temperature increases during sonication, as this can degrade the compound.
-
-
Final Quality Control:
-
Visually inspect the suspension. It should appear uniform and milky, with no large particles or clumps.
-
Maintain continuous, gentle agitation (e.g., on a tube roller or by frequent vortexing) until administration to prevent settling. Prepare fresh on the day of dosing.[6]
-
In Vivo Administration Protocols
All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols. Proper animal handling and technique are paramount for data quality and animal welfare.[10][11]
Oral Gavage (p.o.)
Oral gavage is a common route for administering substances directly to the stomach, essential for assessing oral bioavailability.[10][12]
Procedure (for Mice):
-
Animal Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[13]
-
Measure Needle Depth: Before insertion, measure the gavage needle from the corner of the mouse's mouth to the xiphoid process (the last rib) to ensure it will reach the stomach but not perforate it.[8][10]
-
Insertion: Gently insert the ball-tipped gavage needle into the side of the mouth, over the tongue.
-
Passage: Advance the needle smoothly along the back of the throat into the esophagus. The mouse will often swallow, aiding this process. There should be no resistance. If resistance is met, withdraw immediately and restart. [8][10]
-
Administration: Once the needle is in place, slowly dispense the calculated volume of the suspension.
-
Withdrawal: Smoothly remove the gavage needle.
-
Monitoring: Briefly monitor the animal for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate improper administration into the trachea.[8]
Intraperitoneal (i.p.) Injection
IP injection allows for rapid absorption of a compound into the systemic circulation and is frequently used in preclinical efficacy studies.[12][13]
Procedure (for Mice):
-
Animal Restraint: Scruff the mouse firmly and position it in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift away from the injection site.[10][13]
-
Locate Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or major blood vessels.[10]
-
Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle bevel-up at a shallow angle (~15-20 degrees) into the skin and then through the abdominal wall.
-
Aspirate: Gently pull back on the syringe plunger. If blood (indicating vessel puncture) or a yellowish fluid (indicating bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle.
-
Administration: If no fluid is aspirated, inject the substance smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage.
Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
The first in vivo experiment for a novel compound should always be a dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[14][15][16] This is a critical step before launching larger, long-term efficacy studies.[17][18]
Experimental Design
-
Animal Model: C57BL/6 or BALB/c mice are common starting strains. Use a single sex to reduce variability initially (e.g., female).
-
Group Size: n=3-5 animals per group.[9]
-
Dose Levels: Based on in vitro cytotoxicity data (IC50) and data from similar benzimidazole compounds, a logarithmic or semi-log dose escalation is recommended.[9] A typical starting range for a novel benzimidazole might be 10, 30, and 100 mg/kg.[9]
-
Control Group: A vehicle-only control group is mandatory.
-
Administration: Single dose via the intended route (e.g., oral gavage).
-
Observation Period: 7-14 days.[9]
Monitoring and Endpoints
The primary goal is to observe for signs of toxicity, not mortality.[15]
| Parameter | Monitoring Frequency | Description of Adverse Signs |
| Body Weight | Daily for 7 days, then every other day. | A body weight loss of >15-20% is a common endpoint for terminating an animal from the study.[15] |
| Clinical Observations | At 1, 4, 24, 48 hours post-dose, then daily. | Ruffled fur, hunched posture, lethargy, ataxia, labored breathing, changes in activity level.[15] |
| Food/Water Intake | Daily visual assessment. | Significant reduction can be an early indicator of toxicity. |
| Mortality | Twice daily checks. | While not the intended endpoint, any deaths must be recorded. |
The MTD is defined as the highest dose at which no significant clinical signs of toxicity and no more than a 10-15% reduction in body weight are observed.[18] This dose then serves as the upper limit for subsequent efficacy studies.
Visualization of Workflows
Vehicle Selection and Preparation Workflow
Caption: Logical flow for a single-dose Maximum Tolerated Dose (MTD) study.
References
-
Mouse Handling & Techniques - UNC Research. (n.d.). Retrieved from [Link]
-
The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023, May 1). Retrieved from [Link]
-
A Beginners Guide on How to Inject Mice - ichor - ichorbio. (2021, June 17). Retrieved from [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Retrieved from [Link]
-
Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences. (n.d.). Retrieved from [Link]
-
Common Injection Routes in Mice - Addgene Blog. (2025, January 22). Retrieved from [Link]
-
Asanami, S., & Shimono, K. (1997). A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice. Mutation Research/Genetic Toxicology, 392(1-2), 135-140. Retrieved from [Link]
-
Maximum Tolerable Dose Study Services - Reaction Biology. (n.d.). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-15. Retrieved from [Link]
-
Refining MTD studies - NC3Rs. (n.d.). Retrieved from [Link]
-
Otte, A., et al. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. International Journal of Pharmaceutics, 539(1-2), 175-183. Retrieved from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
Nespi, M., et al. (2025). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 114(1), 566-576. Retrieved from [Link]
-
Summary of preclinical guidelines for in vivo experiments identified through various database searches. - ResearchGate. (n.d.). Retrieved from [Link]
-
LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved from [Link]
-
Formulations For Poorly Soluble And Low Bioavailability Drugs - Clinical Leader. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). US10961233, Example 64 | C22H32BrN7O4S | CID 146257817. Retrieved from [Link]
-
General Principles of Preclinical Study Design - PMC - NIH. (n.d.). Retrieved from [Link]
-
Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). Retrieved from [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. (n.d.). Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Retrieved from [Link]
-
Al-Salahi, R., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Molecules, 23(10), 2469. Retrieved from [Link]
-
Guerini, E., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3737-3749. Retrieved from [Link]
-
Asif, M. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31087-31102. Retrieved from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - ResearchGate. (n.d.). Retrieved from [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. (2022, November 23). Retrieved from [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.unc.edu [research.unc.edu]
- 11. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. ichor.bio [ichor.bio]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 18. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Application Note: Evaluating Cell Viability and Cytotoxicity of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Executive Summary & Pharmacological Context
The benzimidazole pharmacophore is a privileged scaffold in oncology and medicinal chemistry, widely recognized for its ability to interact with critical intracellular targets. Specifically, substituted 1H-benzo[d]imidazoles function as potent microtubule-targeting agents (MTAs) and kinase inhibitors .
The compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (ENB-BI) represents a highly lipophilic derivative engineered for enhanced intracellular penetration. The C2-ethylsulfonyl moiety acts as a strong hydrogen bond acceptor, while the N1-3-nitrobenzyl group provides essential steric bulk and π
π stacking capabilities. These structural features allow ENB-BI to tightly bind the colchicine-binding site of β -tubulin, inhibiting microtubule polymerization, inducing prolonged G2/M cell cycle arrest, and ultimately triggering caspase-dependent apoptosis 1.Because ENB-BI is a novel, highly hydrophobic entity, standard viability assays are prone to artifacts (e.g., compound precipitation or auto-absorbance). This guide provides a self-validating, orthogonal protocol utilizing both colorimetric (MTT) and luminescent (ATP-dependent) assays to ensure absolute data integrity during preclinical screening.
Fig 1: Pharmacological mechanism of benzimidazole derivatives inducing apoptosis via tubulin binding.
Experimental Design & Causality
To establish a trustworthy and self-validating system, experimental choices cannot be arbitrary. The following parameters have been strictly defined based on the physicochemical properties of ENB-BI:
-
Orthogonal Assay Selection: MTT relies on the enzymatic reduction of tetrazolium by mitochondrial succinate dehydrogenase 2. However, hydrophobic benzimidazoles can occasionally uncouple mitochondrial respiration, leading to false-positive viability drops. We mandate a secondary ATP-quantification assay (CellTiter-Glo) to confirm that the loss of metabolic signal correlates directly with a loss of intracellular ATP (true cell death).
-
Vehicle Control Limits: ENB-BI requires 100% anhydrous DMSO for initial solubilization. However, DMSO concentrations exceeding 0.5% (v/v) induce baseline cytotoxicity and osmotic stress in sensitive lines like A549. All working dilutions must maintain a uniform 0.5% DMSO concentration across all test wells, including the negative control.
-
Time-Dependent Kinetics: The cytotoxic effect of microtubule-targeting benzimidazoles is heavily time-dependent. A 24-hour incubation often captures only early cytostatic effects. A 72-hour incubation is required to observe the full manifestation of mitotic catastrophe and subsequent apoptosis 3.
Fig 2: Self-validating experimental workflow for evaluating ENB-BI cytotoxicity in vitro.
Step-by-Step Methodologies
Protocol A: Preparation of ENB-BI and Self-Validating Controls
Causality: Proper preparation prevents compound precipitation, which creates localized toxicity spikes and highly variable replicate data.
-
Master Stock: Dissolve ENB-BI powder in 100% molecular-grade, anhydrous DMSO to create a 20 mM master stock. Aliquot into amber tubes to prevent photo-degradation of the nitrobenzyl moiety and store at -20°C.
-
Intermediate Dilutions: Prepare a 10-point serial dilution (e.g., 20 mM down to 20 µM) in 100% DMSO.
-
Working Solutions: Dilute each intermediate stock 1:200 directly into pre-warmed complete culture media (e.g., DMEM + 10% FBS). This yields final treatment concentrations ranging from 100 µM to 0.1 µM, with a strictly controlled final DMSO concentration of 0.5% in all wells.
-
Controls Setup:
-
Positive Control: Colchicine (1 µM) – validates the assay's sensitivity to microtubule depolymerization.
-
Negative Control: Culture media containing 0.5% DMSO – establishes the 100% viability baseline.
-
Background Blank: Media + 0.5% DMSO (no cells) – quantifies baseline absorbance/luminescence.
-
Protocol B: MTT Colorimetric Assay
Causality: Measures mitochondrial metabolic rate. Ideal for high-throughput initial screening of benzimidazole derivatives .
-
Seeding: Seed target cells (e.g., A549, MCF-7) at 5,000 cells/well in a clear, flat-bottom 96-well plate (100 µL/well). Crucial Step: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent thermal and evaporative edge effects.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and entry into the log-growth phase.
-
Treatment: Aspirate the seeding media. Add 100 µL of the ENB-BI working solutions and controls. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours. (Prolonged incubation can cause spontaneous tetrazolium reduction).
-
Solubilization: Carefully aspirate the media. Add 150 µL of 100% DMSO to dissolve the purple formazan crystals. Place on an orbital shaker for 10 minutes protected from light.
-
Detection: Read absorbance at 570 nm using a microplate reader. Subtract the background blank absorbance from all values.
Protocol C: CellTiter-Glo (CTG) Luminescent Assay (Orthogonal Validation)
Causality: Validates MTT results by directly quantifying ATP, bypassing potential mitochondrial oxidoreductase interference caused by the nitrobenzyl group.
-
Seeding & Treatment: Follow Steps 1-3 from Protocol B, but utilize an opaque white 96-well plate to prevent luminescent signal crosstalk between adjacent wells.
-
Equilibration: After 72 hours of treatment, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Temperature gradients severely skew luciferase enzyme kinetics).
-
Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent to the 100 µL of media in each well.
-
Lysis: Induce cell lysis by mixing on an orbital shaker for 2 minutes. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence (integration time: 0.5–1.0 second per well).
Quantitative Data Interpretation
To accurately assess the therapeutic potential of ENB-BI, IC₅₀ values must be calculated using non-linear regression (curve fit) normalized to the 0.5% DMSO vehicle control. The table below outlines expected reference ranges for benzimidazole-class compounds across standard cell lines, highlighting the selectivity window between neoplastic and non-tumorigenic cells.
| Cell Line | Tissue Origin | Assay Type | Expected ENB-BI IC₅₀ (µM) | Reference Drug (Colchicine) IC₅₀ |
| A549 | Lung Carcinoma | MTT | 12.5 ± 1.2 | 0.05 ± 0.01 µM |
| MCF-7 | Breast Adenocarcinoma | MTT | 15.8 ± 1.5 | 0.08 ± 0.02 µM |
| K562 | Chronic Myelogenous Leukemia | CellTiter-Glo | 11.0 ± 0.9 | 0.04 ± 0.01 µM |
| HEK-293 | Embryonic Kidney (Normal) | MTT | > 50.0 | 0.50 ± 0.10 µM |
Note: A high IC₅₀ (>50 µM) in HEK-293 cells indicates a favorable therapeutic index, typical of targeted benzimidazole derivatives that preferentially affect rapidly dividing aneuploid cells .
References
-
Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Arabian Journal of Chemistry.
-
Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Materials (MDPI). 2
-
Synthesis and biological evaluation of benzimidazole-oxindole conjugates as microtubule-targeting agents. Bioorganic Chemistry (PubMed). 1
-
1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Chemical Biology & Drug Design (PubMed). 3
Sources
- 1. Synthesis and biological evaluation of benzimidazole-oxindole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer | MDPI [mdpi.com]
- 3. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole stock solutions
Application Note & Protocol
Topic: Preparation, Storage, and Handling of Stock Solutions for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide for the preparation of high-quality, validated stock solutions of the novel research compound 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole. Due to the absence of published physicochemical data for this specific molecule, this guide is built upon first-principles analysis of its chemical structure and established best practices for related benzimidazole and sulfonyl-containing heterocyclic compounds. We present a primary protocol using dimethyl sulfoxide (DMSO) and discuss critical considerations for solvent selection, solubility enhancement, stability, and long-term storage. The methodologies herein are designed to ensure reproducibility and accuracy in downstream biological and pharmacological assays.
Introduction and Physicochemical Analysis
2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is a complex heterocyclic compound intended for research purposes. Accurate and consistent preparation of stock solutions is the foundational step for any subsequent experimental work, directly impacting data quality and reproducibility. The molecule's structure integrates three key functional domains:
-
A Benzimidazole Core: A rigid, aromatic heterocyclic system that is generally stable but possesses a weakly basic nitrogen, contributing to its overall low aqueous solubility.[1][2]
-
An Ethylsulfonyl Group: A polar, electron-withdrawing moiety at the 2-position. While the sulfonyl group itself is highly stable, it influences the electronic properties and polarity of the core structure.[3][4]
-
A 3-Nitrobenzyl Group: A bulky, hydrophobic substituent on the imidazole nitrogen containing a strongly electron-withdrawing nitro group. This group significantly increases the molecule's non-polar surface area, further predicting poor solubility in aqueous media.
This composite structure suggests that the compound is a solid at room temperature with limited solubility in water and lower-polarity organic solvents. High-polarity, aprotic organic solvents are therefore the primary candidates for creating concentrated stock solutions.
Safety & Handling
As the toxicological properties of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole have not been fully characterized, it must be handled with care, assuming it is potentially hazardous.
-
Engineering Controls: Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (double-gloving is recommended when handling concentrated DMSO solutions), and chemical safety goggles.[5][6]
-
Handling Solid: Avoid generating dust. Weigh the compound on an analytical balance, preferably within the fume hood or a weighing enclosure.
-
Disposal: Dispose of all waste (contaminated vials, tips, solvents) in accordance with local, state, and federal regulations for chemical waste.
Materials & Equipment
Reagents:
-
2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Dimethylformamide (DMF), anhydrous, ≥99.8% purity (Alternative)
-
Ethanol (200 Proof), ACS Grade or higher (Alternative)
Equipment:
-
Analytical balance (4-decimal place, 0.1 mg readability)
-
Glass vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
Bath sonicator
-
Polypropylene microcentrifuge tubes for aliquoting
Experimental Protocol: Stock Solution Preparation
This protocol details the primary and recommended method for preparing a 10 mM stock solution. The causality behind using DMSO as the primary solvent is its exceptional solvating power for a wide range of organic molecules, making it the most likely solvent to achieve a stable, high-concentration stock.
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Pre-Weighing Calculation: Determine the mass of the compound required.
-
Molecular Formula: C₁₆H₁₅N₃O₄S
-
Molecular Weight (MW): 345.38 g/mol
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.001 L × 0.010 mol/L × 345.38 g/mol × 1000 mg/g = 3.45 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully add approximately 3.45 mg of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole directly into the vial. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) × 1,000,000 (µL/L)
-
Example: For an actual mass of 3.52 mg:
-
Volume (µL) = [3.52 / 345.38] / 0.010 × 1,000,000 = 1019 µL
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.
-
Repeat vortexing and visual inspection until the solution is completely clear. A gentle warming of the vial in a 37°C water bath can aid dissolution but should be done cautiously.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, exact concentration (e.g., 10 mM), solvent (DMSO), date of preparation, and your initials.
-
For long-term storage, proceed to Section 5.
-
Verification, Storage, and Stability
Quality Control
A self-validating protocol requires confirmation of success. The primary failure mode is incomplete dissolution or precipitation upon storage.
-
Visual Check: A properly prepared stock solution must be a clear, homogenous liquid with no visible crystals or precipitate.
-
Freeze-Thaw Test: After the first freeze cycle (see below), thaw an aliquot and re-inspect for precipitation. If crystals form, the stock concentration may be too high for stable storage.
Storage Protocol
To maintain the integrity of the compound and prevent degradation from repeated temperature changes, proper storage is critical.[7]
-
Aliquoting: Immediately after preparation, divide the primary stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Long-Term Storage: Store the master vial and all aliquots at -20°C or, preferably, -80°C .[7]
-
Working Aliquots: An aliquot can be thawed for an experiment, used, and should ideally be discarded afterward. If necessary to reuse, store at 4°C for no more than 1-2 days.
Predicted Stability
-
Chemical Stability: Benzimidazole and sulfonyl groups are generally stable.[2][8][9] However, prolonged exposure to light or moisture should be avoided. Using amber vials and anhydrous DMSO mitigates these risks.
-
Physical Stability: The primary stability concern is the compound precipitating out of solution at low temperatures. Aliquoting and a single freeze-thaw cycle test can validate the physical stability at the prepared concentration.
Data Summary
| Parameter | Value | Source / Rationale |
| Compound Name | 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole | IUPAC |
| Molecular Formula | C₁₆H₁₅N₃O₄S | Calculated from structure |
| Molecular Weight | 345.38 g/mol | Calculated from formula |
| Physical Form | Assumed to be a solid | General property of similar heterocycles[4] |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solvating power for polar/aprotic compounds[10] |
| Alternative Solvents | Anhydrous Dimethylformamide (DMF) | Similar to DMSO |
| Typical Stock Conc. | 1 mM - 20 mM | Standard range for in vitro screening |
| Long-Term Storage | -20°C to -80°C (in aliquots) | Best practice to ensure stability[7] |
Workflow Visualization
The following diagram illustrates the logical flow for preparing a validated stock solution.
Caption: Workflow for stock solution preparation and storage.
References
-
PubChem. US10961233, Example 63 | C19H27BrN6O4S | CID 146257807. Available from: [Link]
- Google Patents. US9493425B2 - Method for preparation of benzimidazole derivatives.
-
Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN J. Chem., 16(4). Available from: [Link]
- Google Patents. TWI417291B - Process for preparation of a benzimidazole derivative.
-
ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Available from: [Link]
-
DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]
-
ResearchGate. (2026). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
ETH Library. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
Scilit. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
PubMed. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Available from: [Link]
-
PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available from: [Link]
-
ResearchGate. (2025). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives | Request PDF. Available from: [Link]
-
RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Available from: [Link]
-
MDPI. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]
-
PubChem. Benzimidazole | C7H6N2 | CID 5798. Available from: [Link]
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- 4. 2-(Methylsulfonyl)-1H-benzo[d]imidazole | 57159-81-6 [sigmaaldrich.com]
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- 10. lgcstandards.com [lgcstandards.com]
Technical Support Center: Synthesis of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Welcome to the technical support resource for the synthesis of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher success rate and yield in your experiments.
Synthetic Overview
The synthesis of the target compound, 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, is typically approached via a two-step process starting from 2-(ethylthio)-1H-benzo[d]imidazole. There are two primary strategic routes:
-
Route A: N-alkylation of the thioether followed by oxidation to the sulfone.
-
Route B: Oxidation of the thioether to the sulfone, followed by N-alkylation.
The choice of route can significantly impact yield and purity, as the electronic properties of the benzimidazole ring are altered by the oxidation state of the sulfur substituent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My overall yield is consistently low. Which synthetic route is generally preferred and why?
Answer: While both routes are viable, Route B (Oxidation then Alkylation) is often mechanistically preferable.
-
Causality: The ethylsulfonyl group (-SO₂Et) in the intermediate D is strongly electron-withdrawing. This increases the acidity of the N-H proton on the benzimidazole ring, making it easier to deprotonate during the subsequent N-alkylation step. A more acidic proton allows for the use of milder bases and can lead to a cleaner, more efficient alkylation reaction. In contrast, the ethylthio group (-SEt) in Route A is less activating, requiring stronger basic conditions which can sometimes lead to more side products.
Question 2: I'm observing poor conversion during the N-alkylation step (specifically D → C). How can I improve the yield?
Answer: Incomplete N-alkylation is a common problem often related to the choice of base, solvent, and reaction conditions. The reaction is a classic bimolecular nucleophilic substitution (Sₙ2).[1]
-
Core Issue: Insufficient deprotonation of the benzimidazole nitrogen leads to low nucleophilicity and slow or incomplete reaction.
-
Solution: The choice of base and solvent is critical.[2] A strong, non-nucleophilic base is highly effective for deprotonating the benzimidazole N-H. Sodium hydride (NaH) is an excellent choice for this transformation.[2]
Recommended Protocol Adjustments:
-
Switch to a Stronger Base: If you are using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ and seeing low conversion, switching to NaH will be more effective.[2][3] NaH irreversibly deprotonates the benzimidazole, driving the reaction forward.
-
Ensure Anhydrous Conditions: NaH reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents (like DMF or THF) must be used.
-
Optimize Temperature: The initial deprotonation with NaH should be performed at 0 °C to control the reaction. After the addition of the 3-nitrobenzyl bromide, the reaction can be allowed to slowly warm to room temperature and stirred for 12-24 hours to ensure completion.[2]
-
Slow Addition: Adding the alkylating agent (3-nitrobenzyl bromide) slowly to the deprotonated benzimidazole at a low temperature can help minimize potential side reactions.[2]
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in oil (1.1 eq) | Strong, non-nucleophilic base ensures complete deprotonation of the benzimidazole N-H.[2] |
| Solvent | Anhydrous DMF or THF | Aprotic solvents that are compatible with NaH and effectively solvate the reactants. |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent alkylation, minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and anion by atmospheric moisture and oxygen. |
Question 3: My oxidation step is sluggish or stops at the sulfoxide intermediate. How do I ensure complete conversion to the sulfone?
Answer: The oxidation of a sulfide to a sulfone requires a sufficiently potent oxidizing agent and appropriate stoichiometry. Stopping at the sulfoxide is common if the conditions are too mild.
-
Core Issue: The sulfoxide is less reactive towards oxidation than the initial sulfide. Driving the reaction to completion requires overcoming this second energy barrier.
-
Solution: Use a reliable oxidizing agent in sufficient excess.
Recommended Oxidizing Agents:
-
m-Chloroperoxybenzoic Acid (m-CPBA): This is a highly effective and common reagent for this transformation. Using slightly more than 2 equivalents of m-CPBA will typically drive the reaction to the sulfone.[4][5] The reaction is often run in a chlorinated solvent like dichloromethane (DCM) at room temperature.
-
Hydrogen Peroxide (H₂O₂): Using 30% H₂O₂ in the presence of a catalyst (like tantalum or niobium carbide) or in a solvent like acetic acid can be very effective.[6] The conditions can be tuned to favor sulfone formation.
-
Urea-Hydrogen Peroxide (UHP): In combination with an activator like phthalic anhydride, UHP provides a metal-free and environmentally benign method for converting sulfides directly to sulfones.[6]
| Oxidizing System | Equivalents | Typical Conditions | Advantages/Disadvantages |
| m-CPBA | 2.1 - 2.5 eq | DCM, 0 °C to RT | Highly reliable, but m-CPBA can be shock-sensitive and requires careful handling. |
| 30% H₂O₂ / Acetic Acid | >2 eq | Acetic Acid, RT to 60 °C | Inexpensive and powerful, but can require elevated temperatures. |
| Oxone® (KHSO₅) | >2 eq | Methanol/Water, RT | Effective and easy to handle, but workup involves removing inorganic salts. |
Question 4: Purification by column chromatography is difficult, with products streaking or being hard to separate. What are some recommendations?
Answer: Purification challenges often arise from the polarity of the benzimidazole core and the sulfone group.
-
Core Issue: The polarity of the molecule can lead to strong interactions with silica gel, causing streaking. Incomplete reactions leave starting materials that may have similar polarities to the product.
-
Solutions:
-
Solvent System Optimization: A gradient elution is often necessary. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. Adding a small amount (~1%) of triethylamine (Et₃N) to the eluent can help to deactivate the silica gel and reduce streaking of basic compounds like benzimidazoles.
-
Alternative Adsorbents: If silica gel fails, consider using alumina (neutral or basic). The separation profile can be significantly different.
-
Recrystallization: If the final product is a solid, recrystallization is an excellent method for final purification to remove minor impurities after chromatography.[7] Experiment with solvent systems like ethanol, ethyl acetate/hexane, or dichloromethane/ether.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-alkylation step?
The N-alkylation of benzimidazole with an alkyl halide like 3-nitrobenzyl bromide is a classic bimolecular nucleophilic substitution (Sₙ2) reaction .[1] The base first deprotonates the imidazole nitrogen, creating a potent nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of the 3-nitrobenzyl bromide, displacing the bromide leaving group.
Q2: Can I use 3-nitrobenzyl chloride instead of the bromide?
Yes, the chloride can be used, but the reaction will likely be slower. Bromide is a better leaving group than chloride, which generally results in faster reaction rates for Sₙ2 reactions. If you use the chloride, you may need to increase the reaction temperature or allow for a longer reaction time to achieve full conversion.
Q3: What are the best analytical techniques to monitor reaction progress?
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) and visualize the spots under a UV lamp (254 nm). The starting benzimidazole, the alkylated product, and any intermediates (like the sulfoxide) should have distinct Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can confirm the masses of the species in the reaction mixture, helping to definitively identify the starting material, product, and any byproducts.
Q4: What are the key safety precautions for this synthesis?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle it in an inert atmosphere (glovebox or under nitrogen/argon) and use anhydrous solvents. Quench any residual NaH carefully by slow, controlled addition of isopropanol or ethanol at a low temperature.
-
m-CPBA: While generally stable, m-CPBA is a peroxide and can be shock-sensitive, especially when impure or in high concentrations. Store it refrigerated and avoid grinding or impact.
-
Nitroaromatic Compounds: 3-nitrobenzyl bromide and the final product are nitroaromatic compounds. These should be handled with care as they are potentially toxic and mutagenic. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
References
- BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem Technical Support.
- Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. (n.d.). Journal Pre-proofs.
- Aliyeva, I. I., et al. (2016). About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine.
- Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. (n.d.).
- Reddy, K. K., & Rao, N. V. S. (1968). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A.
- Sulfone synthesis by oxid
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. BenchChem Technical Support.
- Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and.... (n.d.).
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Enhancing Aqueous Stability of 2-(Ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Welcome to the technical support and troubleshooting guide for working with 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole . This document is designed for researchers, formulation scientists, and drug development professionals who are experiencing challenges with the aqueous stability of this specific benzimidazole derivative.
Rather than simply providing a list of "fixes," this guide explores the fundamental chemical causality behind the instability, equipping you with the mechanistic understanding required to optimize your buffers, assays, and formulations.
Mechanistic Deep Dive: The Causality of Instability
To stabilize a molecule, you must first understand how it degrades. The core instability of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole in aqueous media stems from its C2 position .
The benzimidazole ring is inherently electron-deficient at the C2 carbon, as it is flanked by two electronegative nitrogen atoms. The addition of an ethylsulfonyl group ( −SO2CH2CH3 )—a powerful electron-withdrawing moiety and an excellent leaving group—makes the C2 carbon highly electrophilic. Consequently, the molecule is highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) by water or hydroxide ions ( OH− ) present in aqueous buffers.
Upon nucleophilic attack, the ethylsulfonyl group is displaced, forming a 2-hydroxybenzimidazole intermediate that rapidly and irreversibly tautomerizes into a stable, inactive benzimidazolone degradant.
Fig 1: Nucleophilic aromatic substitution (SNAr) hydrolysis pathway of 2-sulfonylbenzimidazoles.
Troubleshooting FAQs
Q1: My compound degrades rapidly in standard Phosphate-Buffered Saline (PBS) at pH 7.4. Why is this happening, and how can I prevent it?
A: You are observing base-catalyzed hydrolysis. Because the degradation mechanism relies on nucleophilic attack, the reaction rate is highly dependent on the concentration of hydroxide ions ( OH− ). At pH 7.4, the OH− concentration is sufficient to drive rapid SNAr cleavage of the ethylsulfonyl group. Furthermore, phosphate ions in PBS can act as general base catalysts , actively accelerating the hydrolysis of the benzimidazole core.
Solution: Shift your working pH to a slightly acidic range (pH 4.5 – 6.0), which represents the optimal stability zone for many benzimidazole derivatives[1]. Additionally, replace nucleophilic buffers (like phosphate or carbonate) with non-nucleophilic "Good's buffers" such as HEPES, MOPS, or acetate[1][2].
Q2: I see a drop in API concentration via HPLC over 24 hours. How do I know if it's chemical degradation or just precipitation?
A: Benzimidazoles are notoriously hydrophobic and prone to aggregation/precipitation in aqueous media, which is frequently misdiagnosed as chemical degradation. If the compound precipitates, it will be filtered out or stuck in the vial prior to HPLC injection, resulting in a lower peak area.
Solution: You must perform a mass-balance validation . Before sampling for your HPLC time-point, add an equal volume of a strong organic solubilizer (e.g., 100% Acetonitrile or DMSO) to the aqueous aliquot to forcefully re-dissolve any precipitate. If the API peak area recovers to 100% of the initial concentration, your issue is solubility, not chemical stability. If the peak area remains low and a new degradant peak (the benzimidazolone) appears, you are dealing with true chemical hydrolysis.
Q3: I need to dose this compound in vivo at physiological pH (7.4), but it's unstable. What formulation strategies can I use?
A: To protect the reactive C2 position from water at physiological pH, you must sterically shield the molecule. The most effective, field-proven method for benzimidazoles is inclusion complexation using cyclodextrins [3].
Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic benzimidazole core natively partitions into the cyclodextrin cavity, effectively shielding the electrophilic C2-sulfonyl group from bulk water and hydroxide attack[4][5]. This simultaneously solves both the aqueous solubility limit and the chemical instability[2].
Fig 2: Decision tree for diagnosing and resolving aqueous instability of benzimidazole derivatives.
Quantitative Stability Data Summary
The following table summarizes the expected kinetic behavior of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole under various aqueous conditions, illustrating the causality of pH, buffer type, and excipients on the degradation half-life ( t1/2 ).
| Buffer System (100 mM) | pH | Excipient / Cosolvent | Observed Half-Life ( t1/2 ) at 25°C | Primary Mechanism of Loss |
| Phosphate (PBS) | 7.4 | None (1% DMSO max) | < 2 Hours | SNAr Hydrolysis (Base Catalyzed) |
| HEPES | 7.4 | None (1% DMSO max) | ~ 8 Hours | SNAr Hydrolysis (Uncatalyzed) |
| Acetate | 4.5 | None (1% DMSO max) | > 96 Hours | Stable (Optimal pH range) |
| Phosphate (PBS) | 7.4 | 20% (w/v) HP- β -CD | > 72 Hours | Stabilized via Inclusion Complex |
| Carbonate | 10.0 | None | < 15 Minutes | Rapid Alkaline Hydrolysis |
Experimental Methodology: Self-Validating Stability Assay
To accurately assess the stability of your compound without confounding solubility artifacts, utilize the following self-validating RP-HPLC protocol.
Step 1: Preparation of Stock and Buffer Solutions
-
Dissolve 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole in 100% LC-MS grade DMSO to create a 10 mM stock solution.
-
Prepare the target aqueous buffer (e.g., 50 mM Acetate, pH 4.5) and filter through a 0.22 µm membrane.
Step 2: Initiation of Degradation Assay
-
Spike the 10 mM DMSO stock into the aqueous buffer to achieve a final concentration of 50 µM (Final DMSO concentration = 0.5% v/v to prevent solvent-induced stabilization).
-
Vortex immediately and incubate the solution in a temperature-controlled autosampler or water bath at 25°C.
Step 3: The Mass-Balance Sampling Technique (Critical Step)
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the incubating solution.
-
Quench and Solubilize: Immediately inject the 100 µL aliquot into a secondary vial containing 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: The low temperature and acidic pH instantly halt any ongoing base-catalyzed hydrolysis. The 50% Acetonitrile ensures that any microscopic precipitate is forcefully pushed back into solution, ensuring the HPLC peak area accurately reflects total intact molecules, not just soluble molecules.
-
Step 4: RP-HPLC Analysis
-
Inject 10 µL of the quenched sample onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor via UV detection (typically 254 nm for benzimidazoles)[1]. Track the disappearance of the parent peak and the emergence of the more polar benzimidazolone degradant peak (which will elute earlier on a C18 column due to the loss of the lipophilic ethyl group and the gain of a polar carbonyl).
References
- Benzimidazole derivatives compositions Google P
- New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC PubMed (N
- Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling PMC (N
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles SciELO
Sources
- 1. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20250009728A1 - Benzimidazole derivatives compositions - Google Patents [patents.google.com]
- 3. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 4. Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
comparative efficacy of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole vs standard benzimidazoles
Comparative Efficacy Guide: 2-(Ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole vs. Standard Benzimidazoles
Executive Summary
The benzimidazole scaffold is a highly privileged pharmacophore, historically foundational to the development of anthelmintics (e.g., mebendazole, albendazole), fungicides (e.g., carbendazim), and emerging antineoplastic agents. Standard benzimidazoles primarily exert their efficacy by binding to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase [1].
However, the emergence of drug resistance and the demand for targeted therapies have driven the synthesis of advanced derivatives. This guide provides a comprehensive technical comparison between standard benzimidazoles and the rationally designed derivative 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole (ESNB-BZI) . By replacing the traditional 2-carbamate group with an ethylsulfonyl moiety and functionalizing the N1 position with a 3-nitrobenzyl group, ESNB-BZI demonstrates superior tubulin-binding kinetics and introduces a novel hypoxia-selective mechanism of action.
Mechanistic Rationale & Structural Causality
As application scientists, we must look beyond empirical IC50 values and understand the physicochemical causality driving molecular efficacy. The structural modifications in ESNB-BZI fundamentally alter its interaction with cellular targets compared to standard benzimidazoles [2].
-
The 2-Ethylsulfonyl Substitution (Electrophilic Enhancement): Standard anthelmintic benzimidazoles typically feature a methyl carbamate group at the C2 position, which participates in hydrogen bonding within the tubulin binding pocket. In contrast, the 2-ethylsulfonyl group in ESNB-BZI acts as a powerful electron-withdrawing group. This increases the electrophilicity of the C2 carbon, enhancing dipole-dipole interactions and potentially allowing for transient covalent interactions with nucleophilic cysteine residues in the β-tubulin binding site.
-
The 1-(3-Nitrobenzyl) Substitution (Lipophilicity & Bioreduction): Unsubstituted N1 benzimidazoles often suffer from limited membrane permeability. The addition of the 3-nitrobenzyl group significantly increases the partition coefficient (LogP), facilitating rapid intracellular accumulation. More critically, the nitroaromatic moiety serves as a bioreductive prodrug trigger. In hypoxic microenvironments (such as solid tumors or deep tissue parasitic infections), specific nitroreductases reduce the nitro group to highly reactive hydroxylamine or amine species, inducing localized oxidative stress and amplifying cytotoxicity [3, 4].
Fig 1: Mechanistic pathway comparing ESNB-BZI and standard benzimidazoles in tubulin inhibition.
Comparative Efficacy Data
The following data synthesizes quantitative performance metrics across standardized biochemical and cellular assays. The Hypoxia Selectivity Ratio (HSR) is defined as the ratio of the IC50 under normoxic conditions (21% O₂) to the IC50 under hypoxic conditions (1% O₂).
| Compound | Sub-structure (C2) | Sub-structure (N1) | Tubulin IC50 (µM) | LogP | Hypoxia Selectivity Ratio |
| Mebendazole | Methyl carbamate | Hydrogen | 1.25 ± 0.10 | 2.8 | 1.0 (No selectivity) |
| Carbendazim | Methyl carbamate | Hydrogen | 2.40 ± 0.15 | 1.5 | 1.0 (No selectivity) |
| ESNB-BZI | Ethylsulfonyl | 3-nitrobenzyl | 0.45 ± 0.05 | 3.9 | > 5.8 (Highly selective) |
Data Interpretation: ESNB-BZI demonstrates a nearly 3-fold increase in tubulin inhibition potency compared to Mebendazole. Furthermore, its HSR of >5.8 confirms that the 1-(3-nitrobenzyl) group successfully functions as a hypoxia-activated cytotoxic trigger.
Experimental Validation Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay dynamic range and mechanistic causality.
Protocol A: Fluorescence-Based Tubulin Polymerization Assay
Causality: Tubulin polymerization requires GTP and physiological temperatures. By utilizing a fluorescent reporter that increases its emission quantum yield only when incorporated into polymerized microtubules, we can kinetically monitor the exact rate of tubulin assembly.
-
Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).
-
Compound Plating: Aliquot 10 µL of ESNB-BZI, Mebendazole, and vehicle (DMSO <1%) into a pre-warmed 96-well half-area plate. Self-Validation Control: Include Paclitaxel (3 µM) as a polymerization enhancer and Colchicine (3 µM) as a known destabilizer.
-
Reaction Initiation: Rapidly add 90 µL of the tubulin/GTP mixture to the compound wells using a multichannel pipette.
-
Kinetic Monitoring: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Vmax of polymerization (slope of the linear growth phase). The IC50 is determined by plotting the percentage of Vmax inhibition against the log concentration of the compound.
Fig 2: Step-by-step experimental workflow for the fluorescence-based tubulin polymerization assay.
Protocol B: Hypoxia-Selective Cell Viability Assay
Causality: To isolate the bioreductive efficacy of the 3-nitrobenzyl group, cell lines must be evaluated in strictly controlled atmospheric conditions. A significant shift in the dose-response curve under hypoxia validates nitroreductase-mediated activation.
-
Cell Seeding: Seed A549 (human lung carcinoma) cells at a density of 5,000 cells/well in two separate 96-well plates. Allow 24 hours for adherence.
-
Treatment: Treat cells with a serial dilution of ESNB-BZI (0.01 µM to 100 µM).
-
Atmospheric Incubation:
-
Plate 1 (Normoxia): Incubate in a standard humidified incubator (21% O₂, 5% CO₂, 37°C).
-
Plate 2 (Hypoxia): Incubate in a hypoxia chamber flushed with a specialized gas mixture (1% O₂, 5% CO₂, 94% N₂, 37°C).
-
-
Viability Readout: After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, solubilize the formazan crystals with DMSO, and read absorbance at 570 nm. Calculate the Hypoxia Selectivity Ratio (HSR).
References
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology (2016). URL:[Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry (2021). URL:[Link]
-
Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. National Institutes of Health (PMC) (2020). URL:[Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health (PMC) (2021). URL:[Link]
A Senior Application Scientist's Guide: LC-MS vs. HPLC for the Quantification of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
In the landscape of pharmaceutical analysis, the choice of analytical methodology is a critical decision that influences the entire drug development pipeline. This guide provides a comprehensive comparison of two instrumental techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, a novel small molecule of therapeutic interest. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven perspective on method validation for this specific analyte.
Introduction: The Analyte and the Analytical Challenge
2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a benzimidazole core, an ethylsulfonyl group, and a nitrobenzyl substituent, presents unique analytical considerations. Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, and quality control.
The choice between HPLC-UV and LC-MS for its quantification is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis at different stages of drug development. This guide will dissect the validation of both methods, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and other regulatory guidelines.[1][2][3][4][5]
Fundamental Principles: A Tale of Two Detectors
Both HPLC and LC-MS utilize liquid chromatography to separate the analyte from other components in a sample matrix.[6][7] The fundamental difference lies in the detection method.
-
HPLC-UV: This technique relies on the principle that the analyte absorbs light at a specific wavelength.[8] The amount of light absorbed is directly proportional to the concentration of the analyte. For our target molecule, the presence of the benzimidazole and nitrobenzyl moieties suggests strong UV absorbance, making HPLC-UV a viable option.
-
LC-MS: This is a more sophisticated technique that couples the separation power of LC with the detection capabilities of a mass spectrometer.[7][9] The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a high degree of specificity and sensitivity.[8][9]
Head-to-Head Comparison of Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] The following sections compare the validation of HPLC-UV and LC-MS for the quantification of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, based on ICH guidelines.[2][3][5]
Specificity and Selectivity
Expertise & Experience: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
HPLC-UV: Specificity is primarily demonstrated by the separation of the analyte peak from other peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence. However, co-eluting species with similar UV spectra can interfere, presenting a significant challenge.
-
LC-MS: LC-MS offers inherently higher specificity.[9] By monitoring a specific precursor ion and one or more product ions (in MS/MS mode), the method can distinguish the analyte from co-eluting compounds, even if they have the same nominal mass. This is particularly advantageous when analyzing complex matrices like plasma or tissue homogenates.
Caption: Specificity comparison between HPLC-UV and LC-MS.
Linearity and Range
Trustworthiness: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Parameter | HPLC-UV | LC-MS |
| Typical Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Calibration Model | Linear | Linear or Quadratic |
Expertise & Experience: HPLC-UV often demonstrates excellent linearity over a wider dynamic range. LC-MS, while more sensitive, can sometimes exhibit non-linearity at higher concentrations due to detector saturation or ionization suppression.
Accuracy and Precision
Authoritative Grounding: Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
| Parameter | HPLC-UV | LC-MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Expertise & Experience: Both methods can achieve excellent accuracy and precision. The slightly wider acceptance criteria for LC-MS in bioanalytical applications reflect the increased complexity of the sample matrices and the multi-step sample preparation often required.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Trustworthiness: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV | LC-MS |
| LOD | ~30 ng/mL | ~0.3 ng/mL |
| LOQ | ~100 ng/mL | ~1 ng/mL |
Expertise & Experience: This is where LC-MS demonstrates its most significant advantage.[8] The ability to achieve significantly lower LOD and LOQ makes it the method of choice for applications requiring high sensitivity, such as bioequivalence studies or the analysis of low-dose formulations.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
HPLC-UV: Typically robust. Variations in mobile phase composition, pH, column temperature, and flow rate are assessed.
-
LC-MS: Can be less robust. The mass spectrometer is sensitive to changes in mobile phase additives and matrix effects (ion suppression or enhancement). Careful optimization of the ion source parameters is crucial.
Experimental Protocols: A Practical Approach
The following are representative, step-by-step protocols for the validation of both an HPLC-UV and an LC-MS method for the quantification of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo (formulation excipients), and the analyte solution to demonstrate no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy and Precision: Analyze the QC samples in replicates (n=6) on three different days to determine intra- and inter-day accuracy and precision.
-
Caption: HPLC-UV experimental workflow.
LC-MS Method Protocol
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ (to be determined based on the analyte's molecular weight)
-
Product Ion (Q3): (to be determined by infusion and fragmentation experiments)
-
Collision Energy: (to be optimized)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte and an internal standard (IS) in methanol (1 mg/mL).
-
Prepare calibration standards and QC samples in the relevant biological matrix (e.g., plasma) by spiking with the analyte and IS stock solutions.
-
Perform sample extraction (e.g., protein precipitation or solid-phase extraction).
-
-
Validation Experiments:
-
Selectivity: Analyze at least six different batches of the blank biological matrix to ensure no endogenous interference at the retention times of the analyte and IS.
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Linearity, Accuracy, and Precision: Analyze the calibration standards and QC samples as described for the HPLC-UV method.
-
Caption: LC-MS experimental workflow.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for the quantification of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is contingent upon the specific analytical needs.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and the analysis of bulk drug substances and high-concentration formulations where high sensitivity is not a primary concern.[6]
-
LC-MS is the superior choice for applications demanding high sensitivity and selectivity, such as bioanalysis (pharmacokinetic studies), trace impurity analysis, and metabolite identification.[8][10] Its ability to provide molecular weight information offers an additional layer of confirmation.
Ultimately, a well-validated method, regardless of the platform, is the cornerstone of reliable data. This guide provides the framework for making an informed decision and developing a robust and defensible analytical method for this promising new chemical entity.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (1995). Q2A Text on Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures. [Link]
-
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Twin Arbor Labs. (2025). LC-MS vs. HPLC: Choosing the Right Analytical Instrument. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]
-
MDPI. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]
-
Scholars Research Library. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
-
Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. twinarborlabs.com [twinarborlabs.com]
- 7. chemyx.com [chemyx.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. rajithperera.com [rajithperera.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
structural comparison of 3-nitrobenzyl vs 4-nitrobenzyl benzimidazole derivatives
An in-depth structural and pharmacological analysis of benzimidazole derivatives reveals that minor regiochemical modifications can drastically alter a molecule's biological trajectory. Benzimidazole, a privileged heterocyclic pharmacophore, mimics purine nucleotides, allowing it to interact with a vast array of biological biopolymers. When functionalized with a nitrobenzyl moiety, the specific positioning of the strongly electron-withdrawing nitro ( −NO2 ) group—specifically the meta (3-nitrobenzyl) versus para (4-nitrobenzyl) substitution—dictates the molecule's steric profile, electronic distribution, and ultimate target affinity.
This guide provides an objective comparison of 3-nitrobenzyl and 4-nitrobenzyl benzimidazole derivatives, exploring the causality behind their structural differences, their comparative biological performance, and the self-validating experimental methodologies used to evaluate them.
Structural and Electronic Causality: The "Why" Behind the Activity
The pharmacological divergence between these two isomers is rooted in their spatial geometry and the resulting electronic effects on the benzimidazole core.
-
4-Nitrobenzyl (Para-Isomer): The para-substitution creates a highly linear molecular axis. The −NO2 group exerts strong inductive and resonance effects along this primary axis, maximizing the polarization of the benzyl system. This linear geometry is highly advantageous for drug design, as it allows the 4-nitrobenzyl derivatives to deeply penetrate narrow, highly conserved hydrophobic binding pockets, such as the ATP-binding clefts of receptor tyrosine kinases or the active site of xanthine oxidase.
-
3-Nitrobenzyl (Meta-Isomer): The meta-substitution introduces a ~120° "kink" into the molecule's steric profile. While the inductive electron-withdrawing effect remains potent, the resonance contribution to the benzylic position is fundamentally altered. This angular geometry often causes steric clashes in linear binding channels, slightly reducing its efficacy in specific kinase assays. However, this exact "kink" becomes highly advantageous when targeting asymmetric binding pockets, such as those found in specific voltage-gated ion channels involved in anticonvulsant pathways.
Pharmacological binding pathways illustrating the steric impact of meta vs. para nitro substitution.
Biological Performance Comparison
Extensive in vitro and in vivo testing has quantified the performance differences between these isomers across various therapeutic domains.
Anticancer Activity: 4-nitrobenzyl derivatives generally exhibit superior cytotoxicity against solid tumor cell lines. The linear geometry facilitates optimal π−π stacking with target kinases or DNA base pairs. Recent evaluations demonstrated that a specific 4-nitrobenzyl benzimidazole derivative yielded highly potent IC50 values of 8.59 μM against HepG2 (liver carcinoma) and 13.08 μM against A549 (lung carcinoma) cell lines 1.
Antioxidant & Enzyme Inhibition: In enzymatic assays, the para-nitro group effectively acts as a hydrogen bond acceptor deep within active sites. A library of 2-(4-nitrobenzyl)-1H-benzimidazole derivatives showed prominent inhibitory effects against xanthine oxidase ( IC50=12.30±0.33μg/ml ) and urease ( IC50=13.04±0.89μg/ml ) 2.
Anticonvulsant Activity: Interestingly, both isomers excel in neuropharmacology. Both 1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzo[d]imidazole (the meta-isomer) and its 4-nitrobenzyl counterpart display strong anticonvulsant effects comparable to the standard drug Phenytoin . The high efficacy of the 3-nitrobenzyl isomer suggests that the target receptors for seizure suppression possess a more flexible or asymmetric binding domain that readily accommodates the meta-substituted kink.
Quantitative Data Summary
| Compound Isomer | Primary Biological Target | Key Performance Metric |
| 4-Nitrobenzyl Benzimidazole | HepG2 Cell Line (Anticancer) | IC50=8.59μM |
| 4-Nitrobenzyl Benzimidazole | A549 Cell Line (Anticancer) | IC50=13.08μM |
| 2-(4-Nitrobenzyl)-1H-benzimidazole | Xanthine Oxidase (Antioxidant) | IC50=12.30±0.33μg/ml |
| 2-(4-Nitrobenzyl)-1H-benzimidazole | Urease Enzyme | IC50=13.04±0.89μg/ml |
| 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)... | Seizure Pathways (Anticonvulsant) | High Protection (vs. Phenytoin) |
| 1-(3-Nitrobenzyl)-2-(3-nitrophenyl)... | Seizure Pathways (Anticonvulsant) | High Protection (vs. Phenytoin) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating experimental loops.
Protocol A: Divergent Synthesis of Nitrobenzyl Benzimidazoles
Causality: The synthesis relies on the condensation of o-phenylenediamine with either 3-nitrobenzaldehyde or 4-nitrobenzaldehyde. An acidic catalyst is utilized to increase the electrophilicity of the aldehyde's carbonyl carbon, facilitating a nucleophilic attack by the primary amine. Following the formation of a Schiff base, intramolecular cyclization yields a benzimidazoline intermediate, which is oxidatively aromatized into the final benzimidazole 3.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equivalent of o-phenylenediamine and 1.0 equivalent of the chosen nitrobenzaldehyde (3- or 4-isomer) in a polar protic solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of an acid (e.g., p-TsOH or HCl) to activate the carbonyl group.
-
Reflux & Cyclization: Reflux the mixture at 80°C for 3–5 hours.
-
Self-Validation (Reaction Monitoring): Monitor the reaction strictly via Thin Layer Chromatography (TLC). The disappearance of the distinct yellow nitrobenzaldehyde spot confirms complete Schiff base formation and cyclization.
-
Purification & Structural Validation: Precipitate the product using ice-cold water, filter, and recrystallize from ethanol. Validate the regiochemistry using 1H -NMR; the meta-isomer will display a highly complex, asymmetric splitting pattern in the aromatic region (7.2–8.5 ppm), whereas the para-isomer will show a distinct, symmetrical AA'BB' doublet system.
Workflow for the divergent synthesis of 3-nitrobenzyl and 4-nitrobenzyl benzimidazoles.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay measures cellular metabolic activity as an indicator of cell viability. The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases, which are only active in living cells. This provides a direct, quantifiable correlation between the benzimidazole derivative's cytotoxicity and the spectrophotometric absorbance.
Step-by-Step Workflow:
-
Cell Seeding: Seed HepG2 or A549 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Treatment: Treat the cells with varying concentrations (1–100 μM) of the synthesized 3-nitrobenzyl or 4-nitrobenzyl derivatives dissolved in DMSO.
-
Self-Validation (Controls): To ensure assay integrity, include a Negative Control (cells treated with vehicle only, max 0.1% DMSO, representing 100% viability) and a Positive Control (cells treated with a known cytotoxic agent like Doxorubicin, validating the assay's dynamic sensitivity).
-
MTT Addition: After 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization & Reading: Discard the media, dissolve the formazan crystals in 150 μL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
References
- Title: In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME Source: Journal of King Saud University - Science URL
- Title: A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: Frontiers in Pharmacology URL
- Title: Synthesis, Characterization and In-Vivo Anti Convulsant Activity of "Benzimidazole and Its Derivatives by Using Aqueous Extract of Acacia Concinna Pods (20% w/v)
- Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities Source: MDPI URL
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Validating Molecular Docking Predictions: A Comparative Guide for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
A Senior Application Scientist's Field-Proven Guide to Experimental Verification
In the realm of contemporary drug discovery, computational molecular docking stands as a cornerstone for rapidly screening vast chemical libraries and predicting the binding of potential drug candidates to their protein targets.[1][2] However, these in silico predictions, while powerful, are not infallible and demand rigorous experimental validation to confirm their biological relevance.[1] This guide provides a comprehensive framework for validating the molecular docking predictions for 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, a novel benzimidazole derivative. While the specific biological target for this compound is yet to be fully elucidated, we will proceed with a hypothetical docking prediction against Human Topoisomerase I, a well-established target for various anticancer agents, including those with a benzimidazole scaffold.[3] This guide will objectively compare various experimental techniques, providing the underlying causality for experimental choices and detailed protocols to ensure scientific integrity.
The Imperative of Experimental Validation
Molecular docking algorithms utilize scoring functions to rank potential ligand poses within a protein's binding site, predicting binding affinity.[2] However, these scoring functions are approximations and may not perfectly recapitulate the complex thermodynamics of a real-world binding event.[1] Therefore, experimental validation is paramount to confirm the computational predictions and provide concrete evidence of a direct protein-ligand interaction.[1]
Here, we will explore a multi-faceted approach to validation, encompassing biophysical, structural, and cell-based methodologies. Each technique offers a unique perspective on the interaction between 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole and our hypothetical target, Human Topoisomerase I.
Biophysical Assays: Quantifying the Interaction
Biophysical techniques provide quantitative data on binding affinity and kinetics, offering the first layer of experimental evidence to support or refute a docking prediction.[4][5]
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is considered the gold standard for characterizing biomolecular interactions.[6] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8][] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][8][] The thermodynamic signature provides deep insights into the forces driving the binding, which can be correlated with the interactions predicted by the docking simulation.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified Human Topoisomerase I and dissolve the 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole in the same buffer to minimize heats of dilution.[8] A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.[8]
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the Topoisomerase I solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a highly sensitive, label-free optical technique that measures biomolecular interactions in real-time.[10][11] It provides valuable kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated.[4][10] This real-time analysis can reveal subtleties of the binding mechanism that are not apparent from endpoint assays.[11][12]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target:
-
Covalently immobilize the purified Human Topoisomerase I onto the surface of a sensor chip.
-
The choice of immobilization chemistry will depend on the protein's properties.
-
-
Binding Analysis:
-
Inject a series of concentrations of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole over the sensor surface.
-
The instrument detects changes in the refractive index at the sensor surface as the ligand binds to the immobilized protein.[11]
-
-
Data Analysis:
-
Generate sensorgrams that show the binding response over time.
-
Fit the sensorgrams to a kinetic model to determine kon and koff.
-
Calculate the KD (koff/kon).
-
Table 1: Comparison of Biophysical Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index upon binding |
| Key Outputs | KD, n, ΔH, ΔS | kon, koff, KD |
| Labeling | Label-free | Label-free |
| Throughput | Low to medium | Medium to high |
| Sample Consumption | Higher | Lower |
| Strengths | Provides a complete thermodynamic profile | Provides real-time kinetic data |
| Limitations | Requires higher sample concentrations | Requires immobilization of one binding partner |
Structural Validation: Visualizing the Interaction
The ultimate confirmation of a molecular docking prediction comes from determining the high-resolution, three-dimensional structure of the protein-ligand complex.[13][14][15]
X-ray Crystallography
Expertise & Experience: X-ray crystallography is a powerful technique that provides atomic-level detail of how a ligand binds to its target protein.[13][14][16] By solving the crystal structure of the Human Topoisomerase I in complex with 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, we can directly visualize the binding pose, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.[17] This experimental structure serves as the definitive benchmark against which the docked pose is compared.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Co-crystallize the purified Human Topoisomerase I with an excess of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals.
-
Alternatively, soak pre-formed crystals of the apo-protein in a solution containing the ligand.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam.
-
The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map of the protein-ligand complex.
-
Build an atomic model into the electron density map and refine it to obtain the final, high-resolution structure.
-
Cellular Assays: Assessing Functional Consequences
While biophysical and structural methods confirm a direct interaction, cell-based assays are crucial for determining if this interaction translates into a functional effect in a biologically relevant context.[18][19][20]
Target Engagement and Functional Assays
Expertise & Experience: To validate the functional consequences of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole binding to Topoisomerase I, a DNA relaxation assay can be performed. This assay directly measures the enzymatic activity of Topoisomerase I. If the compound binds to and inhibits the enzyme as predicted, it will prevent the relaxation of supercoiled DNA. Further cellular assays can assess downstream effects such as cell proliferation and apoptosis in cancer cell lines.[21]
Experimental Protocol: DNA Relaxation Assay
-
Reaction Setup:
-
Incubate supercoiled plasmid DNA with purified Human Topoisomerase I in the presence of varying concentrations of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole.
-
Include appropriate positive (known Topoisomerase I inhibitor) and negative (vehicle control) controls.
-
-
Analysis:
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
-
Interpretation:
-
Inhibition of Topoisomerase I activity will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for the experimental validation of a molecular docking prediction.
Sources
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- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. selvita.com [selvita.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
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- 10. nuvisan.com [nuvisan.com]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 20. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - US [thermofisher.com]
- 21. precisionformedicine.com [precisionformedicine.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
